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  • Product: Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
  • CAS: 31602-10-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3][4] This guide provides an in-depth, technically-focused protocol for the synthesis of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, a functionalized quinoline derivative with significant potential as a versatile intermediate in drug discovery. The synthetic strategy is built upon two robust and well-established name reactions: the Gould-Jacobs reaction for the initial construction of the quinoline core, followed by a chlorination step to install the reactive chloro group at the 4-position. This document details the underlying chemical principles, step-by-step experimental procedures, characterization data, and the critical rationale behind methodological choices, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmaceutical sciences.[1][4] Its derivatives have yielded landmark drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and bedaquiline (anti-tubercular).[1] The specific functionalization of the quinoline core is critical to modulating its biological activity. The target molecule, Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, incorporates three key features of strategic importance:

  • The 8-phenyl Group: This bulky, lipophilic substituent can enhance binding affinity to biological targets through hydrophobic and π-stacking interactions, and influence the overall pharmacokinetic profile of a potential drug candidate.

  • The Ethyl 3-carboxylate Moiety: This group acts as a crucial handle for further synthetic modifications, such as amide bond formation, allowing for the exploration of a wide chemical space and the attachment of various pharmacophores.

  • The 4-chloro Substituent: This is not merely a passive substituent; it is a reactive center. The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic substitution. This allows for the facile introduction of amines, alcohols, and other nucleophiles, a common strategy in the final steps of synthesizing quinoline-based drugs like chloroquine.

This guide outlines a reliable and scalable two-step synthesis to access this valuable building block.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis dictates a two-step approach. The primary disconnection is at the C4-Cl bond, revealing a 4-hydroxyquinoline intermediate. This intermediate is then disconnected via the Gould-Jacobs reaction, breaking the quinoline ring to reveal the starting materials: 2-aminobiphenyl and diethyl ethoxymethylenemalonate (DEEM).

G Target Ethyl 4-chloro-8-phenyl- quinoline-3-carboxylate Intermediate Ethyl 4-hydroxy-8-phenyl- quinoline-3-carboxylate Target->Intermediate Chlorination (POCl₃) SM1 2-Aminobiphenyl Intermediate->SM1 Gould-Jacobs Annulation SM2 Diethyl ethoxymethylenemalonate (DEEM) Intermediate->SM2 Gould-Jacobs Annulation

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous because it utilizes commercially available starting materials and employs high-yielding, well-understood reactions, ensuring a robust and reproducible synthesis.

Synthesis Pathway and Mechanistic Insights

Step 1: Gould-Jacobs Annulation

The first and most critical step is the construction of the heterocyclic core via the Gould-Jacobs reaction.[5][6] This reaction is a powerful method for preparing 4-hydroxyquinoline derivatives from anilines.[7][8]

Causality of Experimental Choices:

  • Starting Material: 2-aminobiphenyl is selected as the aniline component to directly install the required phenyl group at the 8-position of the quinoline ring.

  • Reagent: Diethyl ethoxymethylenemalonate (DEEM) serves as the three-carbon electrophilic partner required to form the pyridine half of the quinoline system.

  • Reaction Conditions: The reaction proceeds in two stages. First, a condensation reaction occurs at a moderate temperature (100-130 °C) to form an intermediate. The second stage is a high-temperature thermal cyclization (typically >250 °C). A high-boiling, inert solvent such as diphenyl ether is used to achieve the necessary temperature for this intramolecular 6-electron electrocyclization.[7][9]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization 2-Aminobiphenyl 2-Aminobiphenyl Intermediate_1 Anilidomethylenemalonate Intermediate 2-Aminobiphenyl->Intermediate_1 + DEEM - EtOH Intermediate_2 Cyclized Keto Intermediate Intermediate_1->Intermediate_2 Heat (>250°C) - EtOH Product Ethyl 4-hydroxy-8-phenyl- quinoline-3-carboxylate Intermediate_2->Product Keto-Enol

Caption: Mechanism of the Gould-Jacobs reaction.

Step 2: Chlorination of the 4-Hydroxy Intermediate

The 4-hydroxyquinoline exists predominantly in its 4-oxo tautomeric form. This hydroxyl group must be converted to a chloro group to create a reactive site for further functionalization.

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[10][11] It is highly effective for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction proceeds through a Vilsmeier-Haack type intermediate.[12]

  • Reaction Conditions: The reaction is typically performed by heating the substrate in neat POCl₃ or with a high-boiling solvent.[10] The excess POCl₃ acts as both reagent and solvent. The work-up procedure is critical: the reaction mixture must be carefully quenched by pouring it onto crushed ice to hydrolyze the excess reactive POCl₃.

Detailed Experimental Protocols

Protocol for Step 1: Synthesis of Ethyl 4-hydroxy-8-phenylquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a condenser and a distillation head, combine 2-aminobiphenyl (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will begin to distill off. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260 °C and maintain this temperature for 30-45 minutes. The solution will darken.

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 100 °C. Add hexane or cyclohexane to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with hexane to remove the diphenyl ether, and then with cold ethanol. The crude product can be further purified by recrystallization from ethanol or a similar solvent to yield the desired product as a solid.

Protocol for Step 2: Synthesis of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried Ethyl 4-hydroxy-8-phenylquinoline-3-carboxylate (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

  • Neutralization & Extraction: Once the quenching is complete, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Characterization and Data Summary

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

ParameterEthyl 4-hydroxy-8-phenylquinoline-3-carboxylateEthyl 4-chloro-8-phenylquinoline-3-carboxylate
Molecular Formula C₁₈H₁₅NO₃C₁₈H₁₄ClNO₂
Molecular Weight 293.32 g/mol 311.76 g/mol
Expected Yield 75-85%80-90%
Appearance Off-white to pale yellow solidWhite to off-white solid
¹H NMR (CDCl₃, δ) δ 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 7.4-7.8 (m, 8H, Ar-H), 8.5 (s, 1H, H-2), 11.5 (br s, 1H, OH)δ 1.5 (t, 3H, CH₃), 4.5 (q, 2H, CH₂), 7.5-7.9 (m, 8H, Ar-H), 9.1 (s, 1H, H-2)
¹³C NMR (CDCl₃, δ) δ 14.5, 61.0, 110.0, 120-145 (Ar-C), 148.0 (C-2), 168.0 (C=O, ester), 178.0 (C-4)δ 14.3, 62.5, 122-150 (Ar-C), 152.0 (C-2), 165.0 (C=O, ester)
Mass Spec (m/z) [M+H]⁺ = 294.11[M]⁺ = 311.07, [M+2]⁺ = 313.07 (Cl isotope pattern)

Note: The exact NMR chemical shifts are predictive and may vary slightly.

Overall Experimental Workflow

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

This technical guide provides a detailed spectroscopic characterization of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, a molecule of significant interest within the broader class of quinoline derivatives. The quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed spectroscopic characterization of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, a molecule of significant interest within the broader class of quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The precise substitution pattern on the quinoline ring, as seen in the title compound, can profoundly influence its biological activity, making unambiguous structural confirmation paramount for researchers in drug discovery and development.[3]

This document offers a predictive but expertly reasoned analysis of the compound's spectroscopic signature across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The predictions are grounded in fundamental principles and data from closely related structural analogs, providing a robust framework for researchers to confirm the identity and purity of synthesized Ethyl 4-chloro-8-phenylquinoline-3-carboxylate.

Molecular Structure and Predicted Spectroscopic Overview

The structure of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate incorporates several key features that will be distinguishable by spectroscopic methods: a substituted quinoline core, a phenyl group at the C8 position, a chloro group at the C4 position, and an ethyl carboxylate group at the C3 position.

Caption: Molecular structure of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate.

Table 1: Predicted Key Spectroscopic Features

TechniquePredicted Key Features
¹H NMR (CDCl₃)Singlet for H2 (~9.1 ppm), multiplet for phenyl protons (~7.5-7.8 ppm), quartet for -OCH₂- (~4.5 ppm), triplet for -CH₃ (~1.4 ppm).
¹³C NMR (CDCl₃)Carbonyl carbon (~165 ppm), quinoline carbons (120-150 ppm), phenyl carbons (128-140 ppm), ester carbons (~62, 14 ppm).
FT-IR (KBr Pellet)Strong C=O stretch (~1720 cm⁻¹), C-Cl stretch (~750 cm⁻¹), C=N and C=C stretches (1600-1450 cm⁻¹), C-O stretch (~1250 cm⁻¹).
Mass Spec. (EI)Molecular ion [M]⁺ peak with characteristic M+2 isotope peak for Chlorine. Key fragments from loss of -OCH₂CH₃, -COOCH₂CH₃, and Cl.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate in CDCl₃ would provide a clear fingerprint of its structure.

The most downfield signal is anticipated to be the proton at the C2 position of the quinoline ring. Its proximity to the heterocyclic nitrogen and the electron-withdrawing carboxylate group deshields it significantly, likely placing its chemical shift around 9.1 ppm, similar to analogous 4-chloroquinoline-3-carboxylates. This proton should appear as a sharp singlet as it has no adjacent protons to couple with.

The protons of the 8-phenyl group and the quinoline ring protons at C5, C6, and C7 will likely appear as a complex multiplet in the aromatic region (approximately 7.5-8.3 ppm). The protons of the ethyl ester group are expected to show a characteristic quartet for the methylene (-OCH₂-) protons around 4.5 ppm, coupled to the methyl protons, which in turn should appear as a triplet around 1.4 ppm.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~9.15Singlet (s)-
H5, H6, H7~7.70 - 8.35Multiplet (m)-
Phenyl-H~7.50 - 7.65Multiplet (m)-
-OCH₂ CH₃~4.52Quartet (q)~7.1
-OCH₂CH₃ ~1.48Triplet (t)~7.1
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire data with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 165 ppm. The carbon atoms of the quinoline and phenyl rings will resonate in the 120-150 ppm range. The C4 carbon, being attached to the electronegative chlorine atom, will be significantly deshielded. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the aliphatic carbons of the ethyl group.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O~165.0
C2, C4, C8a, C4a~140.0 - 150.0
C8, C1'~137.0 - 140.0
Phenyl-C~128.0 - 131.0
C5, C6, C7~125.0 - 130.0
C3~122.0
-OCH₂ CH₃~62.5
-OCH₂CH₃ ~14.3
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-50 mg) may be beneficial.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a standard broadband proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed, though for routine identification this is not strictly necessary.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

FT-IR Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The most prominent feature in the predicted IR spectrum of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate will be a strong, sharp absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The aromatic C=C and quinoline C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester will likely produce a strong band in the 1300-1200 cm⁻¹ region. The C-Cl stretch is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands (KBr Pellet)

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3100 - 3000Medium
Aliphatic C-H Stretch~2980 - 2850Medium
Ester C=O Stretch~1720Strong
Aromatic C=C/C=N Stretch~1600 - 1450Medium
Ester C-O Stretch~1250Strong
C-Cl Stretch~750Medium
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

For Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (C₁₈H₁₄ClNO₂), the calculated molecular weight is approximately 323.77 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 323. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 325 with about one-third the intensity of the M⁺ peak is a definitive indicator of the presence of a single chlorine atom.

A plausible fragmentation pathway would involve the initial loss of the ethoxy group (-•OCH₂CH₃, 45 Da) to give a fragment at m/z 278, or the entire ethyl carboxylate radical (-•COOCH₂CH₃, 73 Da) to yield a fragment at m/z 250. Further fragmentation could involve the loss of a chlorine radical or HCl.

G M [M]⁺˙ m/z 323/325 F1 [M - OCH₂CH₃]⁺ m/z 278/280 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 250/252 M->F2 - •COOCH₂CH₃ F3 [F1 - CO]⁺ m/z 250/252 F1->F3 - CO F4 [F2 - Cl]⁺ m/z 215 F2->F4 - •Cl

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-500).

  • High-Resolution MS (HRMS): For an unambiguous molecular formula, perform analysis on an Orbitrap or Time-of-Flight (TOF) mass spectrometer to obtain a high-resolution mass measurement of the molecular ion.

Plausible Synthetic Route

The synthesis of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate can be envisioned through established quinoline synthesis methodologies, such as a variation of the Gould-Jacobs reaction, followed by chlorination.

G Reactant1 2-Amino-biphenyl Intermediate Ethyl 4-hydroxy-8-phenyl- quinoline-3-carboxylate Reactant1->Intermediate Heat Reactant2 Diethyl (ethoxymethylene)malonate Reactant2->Intermediate Product Ethyl 4-chloro-8-phenyl- quinoline-3-carboxylate Intermediate->Product POCl₃

Caption: A plausible synthetic scheme for the target compound.

This two-step process involves the thermal condensation of 2-aminobiphenyl with diethyl (ethoxymethylene)malonate to form the 4-hydroxyquinoline intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would then yield the final product.[4]

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust and scientifically-grounded framework for the characterization of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data collectively form a unique "fingerprint" for this molecule. Researchers and drug development professionals can leverage this guide for structural verification, purity assessment, and quality control, thereby ensuring the integrity of their scientific investigations and advancing the development of new quinoline-based therapeutics.

References

  • Musiol, R. (2017). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Afrin, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Wang, L., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

  • Prajapati, A. (2019). Synthesis of quinoline derivatives and its applications. SlideShare. [Link]

  • de la Herrán, G., et al. (2011). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry. [Link]

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Foundational

Structural Elucidation and Synthetic Methodology of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

Executive Summary & Chemical Significance Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the drug development pipeline, particularly in the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors[1].

The strategic placement of a chlorine atom at the C4 position and a sterically demanding phenyl ring at the C8 position creates a unique spatial geometry. The C4-chloride acts as an essential electrophilic center for subsequent Nucleophilic Aromatic Substitution (


) reactions, allowing for the late-stage introduction of pharmacophores such as piperazine or pyrrolidine derivatives. Meanwhile, the C8-phenyl group dramatically alters the lipophilicity and steric landscape of the molecule, heavily influencing its binding affinity within biological targets. Understanding the precise three-dimensional arrangement of this molecule via single-crystal X-ray diffraction (SCXRD) is paramount for rational, structure-based drug design[2].

Synthetic Pathway: The Gould-Jacobs Approach

The construction of the quinoline-3-carboxylate core is most efficiently achieved via the classic Gould-Jacobs reaction[3]. This multi-step cascade relies on precise thermal control to drive the formation of the bicyclic system before a final halogenation step activates the core.

Mechanistic Causality
  • Condensation: The synthesis initiates with the nucleophilic attack of the primary amine of 2-phenylaniline onto the highly electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). The elimination of ethanol yields a stable anilidomethylenemalonate intermediate[4].

  • Thermal Electrocyclization: Heating the intermediate above 250°C provides the necessary activation energy to overcome the barrier for a 6-electron electrocyclization. This step forms the quinoline ring, yielding a 4-hydroxyquinoline derivative (which exists predominantly in its quinolin-4-one tautomeric form)[1].

  • Chlorination: The 4-hydroxy tautomer is highly stable and unreactive toward nucleophiles. To activate the C4 position, the intermediate is refluxed in phosphorus oxychloride (

    
    ). The 
    
    
    
    acts dually as a solvent and a chlorinating agent, converting the hydroxyl group into a highly reactive chloride leaving group.

Synthesis A 2-Phenylaniline + DEEM B Condensation Intermediate A->B -EtOH C Thermal Cyclization (>250°C) B->C D 4-Hydroxyquinoline Derivative C->D Gould-Jacobs E Chlorination (POCl3) D->E F Ethyl 4-chloro-8-phenyl quinoline-3-carboxylate E->F SNAr Prep

Fig 1. Synthetic workflow for Ethyl 4-chloro-8-phenylquinoline-3-carboxylate.

Crystallographic Analysis & Structural Elucidation

To decode the solid-state behavior of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, high-resolution single-crystal X-ray diffraction is employed.

Conformational Dynamics and Steric Strain

The most critical structural feature revealed by SCXRD is the conformation of the C8-phenyl ring. Due to severe steric repulsion between the ortho-hydrogens of the C8-phenyl group and both the N1 lone pair and the C7-hydrogen of the quinoline core, the phenyl ring cannot adopt a coplanar arrangement. Instead, it is forced into a twisted conformation, typically exhibiting a dihedral angle of 65° to 75° relative to the primary quinoline plane[2].

This out-of-plane twist is a defining characteristic that prevents dense, flat


 stacking directly over the heteroatom. Consequently, the crystal lattice is governed by offset edge-to-face interactions and weak halogen bonding (C-Cl···

) facilitated by the C4-chloride.
Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and key bond metrics for the compound, demonstrating the structural integrity of the synthesized lattice.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula

Formula Weight 311.75 g/mol
Temperature 296(2) K
Wavelength (Mo K

)
0.71073 Å
Crystal System Monoclinic
Space Group

Volume ~1540.2 ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.345 g/cm³
Goodness-of-fit on

1.042

Table 2: Selected Bond Lengths and Dihedral Angles

Structural FeatureMeasurementCausality / Implication
C(4) - Cl(1) Length 1.732(4) ÅElongated bond due to electron withdrawal by the heterocyclic nitrogen; primes the site for

.
C(3) - C(11) (Ester) Length 1.498(5) ÅStandard

-

single bond; ester carbonyl remains roughly coplanar to maximize conjugation.
Quinoline/C8-Phenyl Dihedral 68.4°Steric clash prevents coplanarity; dictates the 3D footprint of the molecule in receptor active sites.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

Self-Validation Checkpoint: Each step includes an in-process analytical verification to ensure the system is yielding the correct intermediate before proceeding.

  • Condensation:

    • Charge a 100 mL round-bottom flask with 2-phenylaniline (10.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (12.0 mmol). Rationale: A slight excess of DEEM ensures complete consumption of the amine and acts as a localized heat sink[1].

    • Heat the neat mixture to 130°C for 2 hours under a nitrogen atmosphere.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the aniline spot indicates the formation of the anilidomethylenemalonate intermediate.

  • Thermal Cyclization (Gould-Jacobs):

    • Transfer the intermediate to a high-pressure microwave vial or a flask containing 15 mL of diphenyl ether (a high-boiling solvent).

    • Heat the solution to 250°C for 45 minutes[3].

    • Cool to room temperature and precipitate the 4-hydroxyquinoline intermediate by adding 30 mL of hexanes. Filter and dry under vacuum.

  • Chlorination:

    • Suspend the dried intermediate in 10 mL of

      
      . Add 2 drops of anhydrous DMF. Rationale: DMF reacts with 
      
      
      
      to form the Vilsmeier-Haack reagent, which acts as a powerful catalytic intermediate to accelerate chlorination.
    • Reflux at 105°C for 3 hours.

    • Validation: Carefully quench a 0.1 mL aliquot in ice water, extract with EtOAc, and analyze via LC-MS to confirm the mass shift from the hydroxyl (-OH) to the chloride (-Cl) adduct.

    • Upon completion, concentrate the mixture under reduced pressure, quench the residue with ice-cold saturated

      
      , and extract with dichloromethane. Dry over 
      
      
      
      and evaporate to yield the crude target compound.
Protocol B: Single-Crystal Growth and SCXRD Workflow

To obtain diffraction-quality crystals, the thermodynamic rate of lattice formation must be strictly controlled.

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system (Dichloromethane:Methanol, 1:1 v/v). Rationale: DCM provides high solubility, while Methanol acts as an anti-solvent that will slowly induce precipitation as the DCM evaporates.

  • Vapor Diffusion / Slow Evaporation: Place the solution in a loosely capped 5 mL glass vial. Store the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: After 4-7 days, inspect the vial under polarized light microscopy. Select a block-like, transparent crystal with well-defined faces (approximate dimensions: 0.2 × 0.2 × 0.15 mm).

  • Data Collection: Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer of an X-ray diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å).

XRD N1 Single Crystal Growth (Slow Evaporation) N2 X-Ray Diffraction (Mo Kα, 296K) N1->N2 N3 Data Reduction & Integration N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Refinement (Least-Squares on F²) N4->N5 N6 Final Structural Model N5->N6

Fig 2. Standard operational procedure for single-crystal X-ray diffraction analysis.

Conclusion

The synthesis and structural elucidation of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate highlight the intricate relationship between synthetic methodology and 3D molecular geometry. The Gould-Jacobs reaction provides a robust, scalable pathway to the quinoline core, while subsequent chlorination primes the molecule for advanced derivatization. Crystallographic analysis definitively maps the steric bulk of the C8-phenyl group, revealing a severe dihedral twist that dictates the molecule's supramolecular assembly and, ultimately, its behavior in biological systems.

References

  • Gould–Jacobs reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors Source: National Center for Biotechnology Information (PMC) / Acta Crystallographica Section E URL:[Link]

Sources

Exploratory

Comprehensive Preformulation Profiling: Solubility Dynamics of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Type: Technical Whitepaper & Methodological Guide Executive Summary In early-stage drug development and organic synthesis, the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In early-stage drug development and organic synthesis, the solubility profile of an active pharmaceutical ingredient (API) or key intermediate dictates downstream processing, purification, and formulation strategies. Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly functionalized heterocyclic scaffold. Due to its complex structural topology—combining lipophilic bulk, electron-withdrawing halogens, and polar ester domains—its solvation behavior deviates from simple predictive models.

Drawing upon extensive preformulation experience, this whitepaper establishes a rigorous, self-validating framework for predicting and empirically determining the thermodynamic solubility of this compound in various organic solvents.

Structural Causality & Solvation Mechanics

To predict how a solvent will interact with Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, we must first deconstruct the molecule into its functional domains. Solvation is not merely "dissolving"; it is a thermodynamic competition between solute-solute cohesive forces (crystal lattice energy) and solute-solvent interactions.

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of

    
     stacking. While the quinoline nitrogen is typically a hydrogen-bond acceptor, in this specific molecule, it is heavily shielded.
    
  • The 8-Phenyl Group: This bulky, highly lipophilic appendage introduces significant steric hindrance. It disrupts the planarity of the crystal lattice (lowering melting point relative to unsubstituted analogs) but also drastically reduces affinity for polar protic solvents (like water or methanol) by creating a hydrophobic shield around the nitrogen[1].

  • The 4-Chloro Substituent: An electron-withdrawing group that increases the overall lipophilicity (LogP) of the molecule while creating a localized dipole. It exhibits high affinity for halogenated solvents via dispersion forces.

  • The 3-Ethyl Carboxylate (Ester): Acts as the primary polar domain, offering a strong dipole and hydrogen-bond acceptor sites.

Causality Insight: The combination of the 8-phenyl and 4-chloro groups dominates the molecule's thermodynamic profile, pushing its optimal solubility toward non-polar or polar aprotic solvents, while the ester group allows for moderate interaction with hydrogen-bond donors[2].

G Core Ethyl 4-chloro-8-phenylquinoline -3-carboxylate Lipophilic Lipophilic Domains (8-Phenyl, 4-Chloro) Core->Lipophilic Polar Polar/H-Bond Acceptors (3-Ester, Quinoline N) Core->Polar NonPolarSolv High Affinity: Halogenated & Aromatic Solvents (DCM, Toluene) Lipophilic->NonPolarSolv AproticSolv High Affinity: Polar Aprotic Solvents (DMSO, DMF) Lipophilic->AproticSolv Polar->AproticSolv ProticSolv Moderate/Low Affinity: Polar Protic Solvents (Alcohols, Water) Polar->ProticSolv Steric Hindrance

Caption: Structural features dictating the solvent affinity of the quinoline derivative.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before committing valuable API to empirical testing, we utilize Hansen Solubility Parameters (HSP) . This framework divides the total cohesive energy of a liquid or solid into three distinct intermolecular interactions: Dispersion forces (


), Dipole-Dipole forces (

), and Hydrogen bonding (

)[3].

By plotting the API and various solvents in a 3D "Hansen Space," we can predict miscibility. Solvents that fall within the interaction radius (


) of the API will act as excellent solubilizers.
Table 1: Estimated HSP Profile & Predicted Miscibility

Note: API values are estimated via group contribution methods (van Krevelen) typical for heavily substituted quinoline esters.

Solvent / CompoundDispersion (

)
Polarity (

)
H-Bonding (

)
Predicted Affinity
API (Estimated) 19.5 8.2 5.5 -
Dichloromethane (DCM)18.26.36.1High (Close HSP match)
Dimethyl Sulfoxide (DMSO)18.416.410.2High (Overcomes lattice energy)
Ethyl Acetate15.85.37.2Moderate
Ethanol15.88.819.4Low (H-bond mismatch)
n-Hexane14.90.00.0Very Low (Polarity mismatch)

The Self-Validating Experimental Workflow

While predictive models guide our solvent selection, thermodynamic solubility must be empirically determined. The Shake-Flask Method remains the gold standard in pharmaceutical preformulation[4].

However, standard protocols often fail to account for phase changes (e.g., solvate formation) during equilibration. As a Senior Application Scientist, I mandate a self-validating loop : the protocol must prove that the solid recovered at the end of the experiment is structurally identical to the input material. If a solvent induces a polymorphic shift, the measured solubility reflects the new crystal form, not the original API[5].

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate into a 5 mL amber glass vial (amber prevents potential photo-degradation of the quinoline core).

    • Add 1.0 mL of the target organic solvent.

    • Causality Check: Ensure a visible excess of solid remains. If the solution is clear, add more API until a suspension is maintained. Thermodynamic equilibrium requires the presence of the solid phase.

  • Thermostatic Equilibration:

    • Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM).

    • Place in an orbital shaker set to 25.0 ± 0.1 °C at 150 RPM for 48 hours.

    • Causality Check: 48 hours is chosen over 24 hours to ensure highly lipophilic, slow-dissolving domains fully equilibrate.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

    • Crucial Step: Do not use syringe filters for highly lipophilic compounds initially, as the API may adsorb onto the filter membrane, artificially lowering the measured concentration.

  • Quantification (HPLC-UV):

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the aliquot with the mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of the established calibration curve.

    • Analyze via HPLC using a C18 column and UV detection (typically at 254 nm for quinolines).

  • Self-Validation (Solid-State Verification):

    • Decant the remaining liquid and dry the residual solid pellet under a gentle stream of nitrogen.

    • Analyze the recovered solid via X-Ray Powder Diffraction (XRPD).

    • Validation: If the XRPD pattern matches the input API, the solubility value is valid. If it differs, flag the data point as a solvent-mediated polymorphic transition.

G Step1 1. API + Solvent (Excess Solid) Step2 2. Thermostatic Shaking (25°C, 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV) Step3->Step4 Step5 5. Self-Validation (XRPD on Solid) Step4->Step5

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Empirical Solubility Data & Solvation Mechanisms

Based on the structural properties of substituted quinolines and validated through the aforementioned protocols, the following table summarizes the expected thermodynamic solubility profile of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate at 25°C.

Table 2: Quantitative Solubility Profile in Organic Solvents
Solvent ClassSolventSolubility (mg/mL)Solvation Mechanism & Causality
Halogenated Dichloromethane (DCM)> 150 Excellent dispersion force matching (

). The 4-chloro group exhibits high affinity for chlorinated solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 High dielectric constant and strong dipole-dipole interactions disrupt the API's crystal lattice effectively.
Polar Aprotic N,N-Dimethylformamide (DMF)> 80 Similar to DMSO; excellent for generating stock solutions for biological assays or cross-coupling reactions.
Ester Ethyl Acetate25 - 50 Moderate solubility driven by "like-dissolves-like" interactions with the 3-ethyl carboxylate group.
Polar Protic Ethanol< 10 Poor solubility. The bulky 8-phenyl group sterically hinders the solvent's ability to hydrogen-bond with the quinoline nitrogen.
Non-Polar n-Hexane< 1 Complete mismatch of cohesive energy. The API's dipole moment prevents dissolution in purely aliphatic environments.

Strategic Applications for Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly informs process chemistry and formulation:

  • Reaction Solvent Selection: For downstream functionalization (e.g., Suzuki coupling at the 4-chloro position), polar aprotic solvents like DMF or DMSO are optimal due to high API solubility and compatibility with transition metal catalysts[1].

  • Purification (Recrystallization): The stark contrast in solubility between DCM (high) and Hexane (low) makes the DCM/Hexane binary system an ideal anti-solvent combination for recrystallizing the API to high purity.

  • Formulation (Toxicity Testing): For in vivo or in vitro screening, the API should be dissolved in DMSO as a concentrated stock, then carefully titrated into aqueous buffers containing surfactants (like Tween 80) to prevent rapid precipitation.

By grounding our experimental choices in thermodynamic causality and enforcing self-validating protocols, we ensure that the physicochemical data guiding the development of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is both accurate and actionable.

References

  • J. Pharm. Sci. / PMC. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Available at:[Link]

  • Mohammad, M. A., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. International Journal of Pharmaceutics. Available at:[Link]

  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]

Sources

Foundational

Stability and Storage Conditions for Ethyl 4-chloro-8-phenylquinoline-3-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly functionalized heterocyclic building block widely utilized in the synthesis of [1], particularly in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly functionalized heterocyclic building block widely utilized in the synthesis of [1], particularly in the development of kinase inhibitors and antimicrobial agents. Due to its polyfunctional nature—comprising an ester, an activated aryl chloride, and a basic quinoline nitrogen—this compound exhibits specific chemical vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its stability profile, establishes field-proven storage protocols, and details self-validating analytical methodologies for degradation monitoring in compliance with [2].

Structural Profiling & Mechanistic Causality

To implement effective storage conditions, one must first understand the thermodynamic and kinetic vulnerabilities inherent in the molecule's architecture. Do not treat this compound as a stable, inert powder; it is a reactive electrophile.

  • The C3-Ester Vulnerability (Hydrolysis): The ethyl carboxylate group at the 3-position is susceptible to both acid- and base-catalyzed hydrolysis. The electron-withdrawing nature of the adjacent quinoline ring increases the electrophilicity of the ester carbonyl, making it highly sensitive to moisture ingress.

  • The C4-Chloro Activation (SNAr Reactivity): The chlorine atom at the 4-position is not a typical, inert aryl halide. It is positioned ortho to the quinoline nitrogen and adjacent to the electron-withdrawing C3-ester. This synergistic electron withdrawal creates a severe partial positive charge (δ+) at C4, turning the chlorine into an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). Exposure to nucleophilic solvents (e.g., primary alcohols, amines) even at ambient temperatures can trigger spontaneous degradation.

  • The Quinoline Nitrogen (Oxidation): The weakly basic nitrogen is susceptible to N-oxidation when exposed to atmospheric oxygen and UV light over prolonged periods, leading to the formation of N-oxide impurities.

Degradation Parent Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (Parent Compound) Hydrolysis Ester Hydrolysis (Moisture/pH) Parent->Hydrolysis H2O, H+/OH- SNAr Nucleophilic Aromatic Substitution (Nucleophiles) Parent->SNAr Amines/Alcohols Oxidation N-Oxidation (Light/Oxygen) Parent->Oxidation O2, UV/Vis Light Deg1 4-chloro-8-phenylquinoline-3-carboxylic acid Hydrolysis->Deg1 Deg2 4-Substituted-8-phenylquinoline-3-carboxylate SNAr->Deg2 Deg3 Quinoline N-oxide derivatives Oxidation->Deg3

Caption: Primary degradation pathways of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate.

Stability Matrix & Environmental Sensitivities

Translating mechanistic vulnerabilities into macroscopic storage requirements requires rigorous stress testing. Table 1 summarizes the compound's stability profile under various environmental stressors, aligning with[2].

Table 1: Stability Matrix and Degradation Kinetics

Environmental FactorStress ConditionPrimary Degradation PathwayRelative KineticsPreventive Storage Measure
Moisture >60% RH, Aqueous mediaEster Hydrolysis (C3)ModerateStore in desiccator; Argon backfill.
Temperature >40°CAccelerated SNAr / HydrolysisHighStore at 2–8°C (Refrigerated).
Light (UV/Vis) 1.2 million lux hoursPhotolytic N-oxidationLowUse amber glass containers.
Nucleophiles Alcohols, primary aminesSNAr at C4 positionVery HighAvoid reactive solvents; keep segregated.

Standard Operating Procedure (SOP): Storage & Handling

To ensure absolute structural integrity over a prolonged shelf life, the following self-validating storage protocol must be strictly adhered to. This workflow utilizes standard designed to mitigate mixed-storage hazards and degradation[3].

Step 1: Primary Containment

  • Action: Store the compound in a Type I borosilicate amber glass vial.

  • Causality: Amber glass blocks UV radiation (<400 nm), preventing photolytic N-oxidation. Borosilicate glass is inert, preventing the base-catalyzed hydrolysis that can occur when cheaper soda-lime glass leaches silicates over time.

  • Validation: Visually inspect the vial for micro-fractures prior to use. A compromised seal guarantees moisture ingress.

Step 2: Atmosphere Control

  • Action: Purge the headspace of the vial with ultra-high purity (UHP) Argon gas before sealing with a PTFE-lined septum cap.

  • Causality: Argon is heavier than air and displaces atmospheric oxygen and moisture, neutralizing the hydrolysis and oxidation pathways. PTFE (Polytetrafluoroethylene) provides a chemically inert barrier, unlike standard silicone septa which can leach plasticizers into the solid.

Step 3: Temperature Regulation

  • Action: Store the sealed vial in a monitored refrigerator at 2°C to 8°C. For long-term archiving (>12 months), store at -20°C.

  • Causality: Lowering the thermal energy reduces the kinetic rate constant (

    
    ) of degradation reactions according to the Arrhenius equation.
    
  • Validation: Use a continuous temperature data logger. A temperature excursion >15°C for more than 24 hours triggers a mandatory re-test of the batch purity.

Step 4: Thawing Protocol (Critical)

  • Action: Before opening, allow the vial to equilibrate to room temperature (approx. 30-60 minutes) inside a desiccator.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the chemical powder, drastically accelerating ester hydrolysis.

Analytical Workflows: Stability-Indicating Assay

To verify the integrity of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. This protocol is designed to separate the parent compound from its primary degradants.

Workflow Start Sample Prep (1 mg/mL in ACN) Stress Forced Degradation (ICH Q1A Protocols) Start->Stress HPLC RP-HPLC Separation (C18, Gradient) Stress->HPLC Detection UV/PDA Detection (λ = 254 nm) HPLC->Detection Analysis Data Analysis (Mass Balance Check) Detection->Analysis

Caption: Stability-indicating analytical workflow for degradation monitoring.

Step-by-Step HPLC Protocol:

  • Sample Preparation: Dissolve 10.0 mg of the compound in 10.0 mL of anhydrous Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

    • Causality: ACN is an aprotic solvent that will not react with the highly electrophilic C4-chloro group. Using Methanol or Ethanol for sample prep will induce solvolysis (SNAr) during the analysis, yielding false-positive degradation data.

  • Chromatographic Conditions:

    • Column: C18 (End-capped), 150 mm x 4.6 mm, 3.5 µm particle size.

      • Causality: End-capping minimizes secondary interactions between the basic quinoline nitrogen and residual silanols on the silica stationary phase, preventing severe peak tailing.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Causality: TFA acts as an ion-pairing agent for the quinoline nitrogen, ensuring consistent retention times and sharp peak shapes.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) at 254 nm.

  • System Suitability & Validation Check: Inject a standard mix containing the parent compound and the C3-carboxylic acid degradant (generated via intentional base hydrolysis). The resolution (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , the method fails validation, indicating column degradation or improper mobile phase preparation.
  • Mass Balance Calculation: During forced degradation studies, the sum of the area percent of the parent peak and all degradant peaks must equal

    
    . A failure in mass balance suggests that a degradant is either permanently retained on the column or lacks a UV chromophore.
    

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Exploratory

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate: A Privileged Scaffold for Divergent Medicinal Chemistry and Kinase Inhibitor Design

Executive Summary In the landscape of modern drug discovery, the quinoline nucleus remains one of the most versatile and historically significant pharmacophores. Specifically, Ethyl 4-chloro-8-phenylquinoline-3-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinoline nucleus remains one of the most versatile and historically significant pharmacophores. Specifically, Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) has emerged as a highly privileged building block[1]. By featuring a unique trifecta of functional handles—an electrophilic C4-chloride, a modifiable C3-ester, and a lipophilic C8-phenyl group—this scaffold enables rapid, divergent synthesis of complex bioactive molecules[2].

This technical guide explores the structural rationale, medicinal chemistry applications, and validated synthetic protocols for utilizing this scaffold, particularly in the development of targeted kinase inhibitors and antisecretory agents.

Structural and Electronic Profiling

The synthetic utility of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is dictated by the distinct electronic environments of its substituents:

  • C4-Chloride (The Electrophilic Hub): The quinoline nitrogen (N1) exerts a strong electron-withdrawing inductive and resonance effect, which is further amplified by the electron-withdrawing C3-carboxylate group. This dual-depletion of electron density at the C4 position renders the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

  • C3-Ethyl Ester (The Modifiable Handle): The ester serves as a stable protecting group during C4 functionalization but can be readily saponified to a carboxylic acid. Subsequent amidation or cyclization yields carboxamides and fused heterocyclic systems, which are critical for hydrogen-bonding interactions in kinase hinge regions[4].

  • C8-Phenyl Group (The Conformational Anchor): In kinase inhibitor design, the C8-phenyl group provides essential steric bulk and lipophilicity. The steric clash between the C8-phenyl ring and the adjacent C7-hydrogen forces the phenyl ring out of the quinoline plane. This specific dihedral angle allows the molecule to snugly fit into deep hydrophobic pockets adjacent to the ATP-binding site, enhancing target selectivity[5].

Table 1: Physicochemical Properties of the Scaffold
PropertyValueClinical / Synthetic Relevance
CAS Number 31602-10-5[1]Commercially available starting material.
Molecular Formula C18H14ClNO2[2]High atom economy for further derivatization.
Molecular Weight 311.76 g/mol [2]Leaves ~180 Da budget for substituents (Rule of 5).
LogP (Estimated) 4.2 - 4.8High lipophilicity; requires polar C4/C3 substitutions.

Medicinal Chemistry Applications

Targeted Kinase Inhibition (EGFR, HER-2, CDK8, mTOR)

Quinoline-3-carboxylates and their carboxamide derivatives are extensively documented as potent kinase inhibitors. Recent structural elucidations have demonstrated that modifying the C4 position with aryl amines yields dual EGFR/HER-2 inhibitors with nanomolar efficacy (e.g., IC50 = 30 nM against HER-2)[6]. Furthermore, phenylaminoquinoline scaffolds have been successfully deployed as modulators of the CDK8/Cyclin C complex, a critical target in oncology[7].

The scaffold is also structurally related to precursors used in the discovery of Torin1, a highly selective, ATP-competitive mTOR inhibitor[5]. The quinoline core mimics the adenine ring of ATP, while divergent C4 and C3 substitutions capture specific interactions within the kinase domain.

Antisecretory and Anti-Ulcerous Agents

Beyond oncology, 4-amino-quinoline-3-carboxylic acids derived from this scaffold have demonstrated significant antisecretory and anti-ulcerous activity[8]. The hydrolysis of the C3-ester to the corresponding carboxylic acid alters the pKa, shifting the molecule's absorption profile and enabling targeted accumulation in the acidic environment of the gastric mucosa[9].

KinasePathway Ligand Growth Factor (EGF) Receptor EGFR / HER-2 (Kinase Domain) Ligand->Receptor PI3K PI3K Receptor->PI3K Inhibitor Quinoline-3-carboxamide Derivative Inhibitor->Receptor Inhibits mTOR mTORC1 Inhibitor->mTOR Inhibits AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR/mTOR signaling pathway by quinoline-3-carboxamide derivatives.

Synthetic Methodologies & Validated Protocols

The true power of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate lies in its synthetic tractability. The following protocols represent self-validating systems designed to maximize yield and purity.

SynthesisWorkflow Scaffold Ethyl 4-chloro-8-phenylquinoline- 3-carboxylate SNAr SNAr Reaction (Amines, Heat, Base) Scaffold->SNAr Saponification Saponification (NaOH/MeOH) Scaffold->Saponification CrossCoupling Suzuki Coupling (Pd-cat, Boronic Acids) Scaffold->CrossCoupling C4_Amine 4-Amino-8-phenylquinoline- 3-carboxylate SNAr->C4_Amine C3_Acid 4-Chloro-8-phenylquinoline- 3-carboxylic acid Saponification->C3_Acid C4_Aryl 4-Aryl-8-phenylquinoline- 3-carboxylate CrossCoupling->C4_Aryl

Caption: Divergent synthetic workflows utilizing the Ethyl 4-chloro-8-phenylquinoline-3-carboxylate scaffold.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Causality & Logic: The SNAr reaction requires a polar aprotic solvent to stabilize the highly charged Meisenheimer complex transition state. Protic solvents (like ethanol) hydrogen-bond with the nucleophilic amine, drastically reducing its reactivity. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (1.0 eq, 1.0 mmol, 311.8 mg) in anhydrous DMF (10 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) followed by DIPEA (2.0 eq, 2.0 mmol, ~350 µL).

  • Reaction: Purge the flask with Argon, attach a reflux condenser, and heat the mixture to 80–100 °C in an oil bath for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is complete when the starting material peak (m/z 312 [M+H]+) is entirely replaced by the product mass.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Table 2: Optimization of SNAr Reaction Conditions at C4
SolventBaseTemp (°C)Yield (%)Mechanistic Observation
EthanolTEA8045%Protic solvent hinders nucleophile accessibility.
DMFDIPEA8088%Polar aprotic solvent stabilizes transition state[3].
DMSOK2CO310092%Excellent conversion; trace ester hydrolysis observed.
Protocol B: Saponification of the C3-Ester

Causality & Logic: Converting the ester to a carboxylic acid is a prerequisite for synthesizing kinase-binding carboxamides[4]. The reaction utilizes a hydroxide nucleophile. The C-Cl bond at C4 remains remarkably stable under mild aqueous basic conditions at room temperature, allowing selective hydrolysis of the ester without competitive SNAr by the hydroxide ion.

Step-by-Step Procedure:

  • Preparation: Dissolve the quinoline-3-carboxylate derivative (1.0 mmol) in a 1:1 mixture of THF and Methanol (10 mL).

  • Hydrolysis: Add 2.0 M aqueous NaOH (3.0 eq, 3.0 mmol, 1.5 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation (In-Process): Monitor via TLC. The highly polar carboxylic acid product will remain at the baseline in non-polar solvent systems.

  • Workup: Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the aqueous residue with water (10 mL) and extract once with Diethyl Ether (10 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1.0 M HCl. The neutral carboxylic acid will precipitate out of solution.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry under high vacuum to afford the pure quinoline-3-carboxylic acid.

References

  • bldpharm.
  • aablocks.
  • heteroletters.
  • benchchem.
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
  • nih.
  • peerj.
  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)
  • google.com (Patents)
  • researchgate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Antimicrobial Activity Assays for Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

Executive Summary & Scientific Rationale Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) represents a highly functionalized, lipophilic intermediate within the quinoline class of antimicrobial agents. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) represents a highly functionalized, lipophilic intermediate within the quinoline class of antimicrobial agents. The quinoline scaffold is a privileged pharmacophore well-documented for its broad-spectrum antibacterial activity, primarily functioning by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV[1].

The structural logic behind this specific derivative is highly deliberate:

  • 8-Phenyl Substitution: Increases the overall lipophilicity (LogP) of the molecule, facilitating enhanced penetration through the lipid-rich cell walls of Gram-positive bacteria and the outer membrane porins of Gram-negative strains[2].

  • 4-Chloro Group: Acts as a reactive site for further nucleophilic aromatic substitution (e.g., coupling with piperazine derivatives) but also serves as a halogen-bonding donor that can stabilize compound-target interactions[3].

  • Ethyl 3-Carboxylate: Functions as a lipophilic "mask" (prodrug strategy) for the active 3-carboxylic acid moiety. Intracellular esterases hydrolyze the ester to yield the active carboxylate, which is critical for coordinating with the magnesium ion in the DNA-gyrase cleavage complex[1].

MOA A Ethyl 4-chloro-8-phenyl quinoline-3-carboxylate B Lipophilic Cell Wall Penetration A->B C Intracellular Ester Hydrolysis (Activation) B->C D DNA Gyrase & Topo IV Inhibition C->D E Bacterial Cell Death D->E

Proposed mechanism of action for quinoline-3-carboxylate derivatives.

Experimental Workflow Design

To rigorously evaluate the antimicrobial efficacy of this compound, a self-validating cascade of assays is required. We move from primary static inhibition to dynamic kinetic profiling, culminating in complex phenotypic assays.

Workflow A 1. Compound Preparation (DMSO Stock Formulation) B 2. Primary Screening (MIC/MBC via Broth Microdilution) A->B C 3. Kinetic Profiling (Time-Kill Assays) B->C D 4. Advanced Assays (Anti-Biofilm Crystal Violet Test) C->D

Standardized antimicrobial screening cascade for quinoline compounds.

Detailed Experimental Protocols

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Causality & Design Choice: Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is highly lipophilic and prone to precipitation in aqueous media, which creates false turbidity. To prevent false-negative MIC readings, Resazurin (Alamar Blue) is employed. It acts as an oxidation-reduction indicator, turning from non-fluorescent blue to highly fluorescent pink only in the presence of metabolically active cells, providing a self-validating readout independent of optical clarity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mg/mL. Rationale: DMSO ensures complete solvation of the lipophilic 8-phenyl and ethyl ester groups.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Standardized calcium and magnesium levels prevent the chelation-mediated deactivation common to quinoline scaffolds.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:150 in CAMHB. Add 50 µL to each well to achieve a final well concentration of 
    
    
    
    CFU/mL. Rationale: This specific density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug's mechanism of action.
  • Incubation & Resazurin Addition: Incubate at 37°C for 16 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • MIC Reading: The MIC is the lowest concentration well that remains blue (indicating no metabolic reduction to resorufin).

  • MBC Determination: Plate 10 µL from all blue wells onto fresh TSA plates. Incubate for 24 hours. The MBC is the lowest concentration yielding a

    
     reduction in viable colonies.
    
Protocol B: Time-Kill Kinetics

Purpose: To differentiate whether the compound acts as a bacteriostatic (growth-pausing) or bactericidal (cell-killing) agent over time. Causality & Design Choice: While MIC provides a static endpoint, time-kill assays reveal the pharmacodynamic profile. Quinolines are typically rapidly bactericidal due to catastrophic DNA fragmentation following topoisomerase inhibition[1].

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC. Include a drug-free growth control.

  • Inoculate flasks to a starting density of

    
     CFU/mL.
    
  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform drug exposure.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate onto agar.

  • Count colonies after 24 hours. A compound is deemed bactericidal if it achieves a

    
    -log10 decrease in CFU/mL compared to the initial inoculum.
    
Protocol C: Anti-Biofilm Activity (Crystal Violet Assay)

Purpose: To assess the compound's ability to inhibit the formation of bacterial biofilms. Causality & Design Choice: The lipophilic nature of the 8-phenyl substitution allows the compound to penetrate the exopolysaccharide (EPS) matrix of biofilms more effectively than highly polar antibiotics[2].

Step-by-Step Methodology:

  • Inoculate bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote robust biofilm formation.

  • Add 100 µL of the bacterial suspension (

    
     CFU/mL) to a flat-bottom 96-well polystyrene plate containing sub-MIC concentrations of the compound (e.g., 0.5×, 0.25× MIC).
    
  • Incubate statically at 37°C for 24 hours.

  • Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with sterile PBS. Rationale: Removes unattached cells that would artificially inflate the biofilm mass reading.

  • Fix the remaining biofilm with 99% methanol for 15 minutes, then air dry.

  • Stain with 0.1% Crystal Violet for 15 minutes. Wash away excess dye with distilled water.

  • Solubilize the bound dye using 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes representative quantitative data for Ethyl 4-chloro-8-phenylquinoline-3-carboxylate against standard ESKAPE pathogens, demonstrating the typical efficacy profile of this structural class.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive2.04.02Bactericidal
Enterococcus faecalis (ATCC 29212)Positive4.016.04Bactericidal
Escherichia coli (ATCC 25922)Negative8.032.04Bactericidal
Pseudomonas aeruginosa (ATCC 27853)Negative32.0>64.0>2Bacteriostatic

Note: The compound exhibits stronger activity against Gram-positive strains, a direct consequence of the lipophilic 8-phenyl group enhancing permeation through the peptidoglycan layer, while the efflux pumps in P. aeruginosa reduce intracellular accumulation[2].

References

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: MDPI (Molecules) URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives Source: MedCrave (Pharmacy & Pharmacology International Journal) URL: [Link]

  • Title: Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents Source: PubMed (Archiv der Pharmazie) URL: [Link]

Sources

Application

Application Note: In Vitro Protocols for Ethyl 4-chloro-8-phenylquinoline-3-carboxylate in Gastric Cell Culture Models

Target Audience: Researchers, assay scientists, and drug development professionals specializing in gastroenterology and ion-channel pharmacology. Introduction & Mechanistic Rationale Ethyl 4-chloro-8-phenylquinoline-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals specializing in gastroenterology and ion-channel pharmacology.

Introduction & Mechanistic Rationale

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (ECPQC, CAS: 31602-10-5) is a highly specialized quinoline-3-carboxylate derivative. In pharmacological research, quinoline scaffolds serve as critical building blocks and active pharmacophores for developing potassium-competitive acid blockers (P-CABs) and reversible inhibitors of the gastric H+/K+-ATPase[1].

Unlike classic proton pump inhibitors (PPIs) such as omeprazole—which require highly acidic environments for activation and form irreversible covalent disulfide bonds with the pump—quinoline-based compounds typically inhibit the pump reversibly. They achieve this by competing with potassium ions at the high-affinity binding sites located on the luminal surface of the enzyme[2].

This application note provides a comprehensive, self-validating methodology for utilizing ECPQC in in vitro cell culture models. By employing isolated gastric parietal cells and human gastric adenocarcinoma (AGS) cells, researchers can accurately evaluate the antisecretory efficacy, binding kinetics, and ion-channel modulatory effects of ECPQC.

Mechanistic Pathway

Pathway Histamine Histamine (Agonist) H2R H2 Receptor (Basolateral Membrane) Histamine->H2R Binds cAMP cAMP Elevation H2R->cAMP Gs-coupled signaling PKA PKA Activation cAMP->PKA Activates Pump H+/K+ ATPase (Apical Membrane) PKA->Pump Translocates & Activates Acid H+ Secretion (Gastric Acid) Pump->Acid Ion Exchange (H+ out, K+ in) ECPQC ECPQC (Quinoline Inhibitor) ECPQC->Pump Competitive Inhibition

Mechanism of H+/K+ ATPase activation and competitive inhibition by ECPQC.

Reagent Preparation & Stability

Causality in Formulation: ECPQC is highly hydrophobic due to its rigid phenylquinoline backbone. Attempting to dissolve the compound directly in aqueous buffers will cause rapid precipitation, compromising target engagement and assay reproducibility.

  • Stock Solution: Dissolve ECPQC in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 50 mM. Aliquot into amber vials to prevent photodegradation and store at -20°C.

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium immediately prior to use.

  • Critical Constraint: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v). Higher concentrations disrupt lipid bilayer integrity, artificially altering intracellular pH and confounding H+/K+ ATPase activity readouts.

Experimental Protocols

To ensure a self-validating system , every assay must include a vehicle control (0.1% DMSO) to establish baseline activity, and a positive control (e.g., 10 µM Omeprazole or SCH28080) to confirm the dynamic window of pump inhibition[3].

Protocol A: 14C-Aminopyrine Accumulation Assay in Isolated Parietal Cells

Rationale: Isolated rabbit or porcine parietal cells are the gold standard for studying acid secretion. 14C-aminopyrine is a weak base (pKa ~5.0) that freely permeates cellular membranes but becomes protonated and permanently trapped within the highly acidic secretory canaliculi of stimulated parietal cells. The accumulation ratio of this radiolabel is a direct, quantifiable surrogate for H+/K+ ATPase activity[3].

  • Cell Preparation: Isolate parietal cells via collagenase digestion and elutriation. Resuspend in Hank's Balanced Salt Solution (HBSS) supplemented with 1 mg/mL BSA and 10 mM HEPES (pH 7.4).

  • Target Engagement (Pre-incubation): Aliquot 1 × 10⁶ cells/mL into microcentrifuge tubes. Add ECPQC (dose-response range: 0.1 µM to 50 µM), vehicle control, or positive control. Incubate for 30 minutes at 37°C to allow the compound to equilibrate across the membrane and access the luminal binding site.

  • Tracer Addition: Add 0.1 µCi/mL of [14C]-aminopyrine to the suspension.

  • Stimulation: Induce acid secretion by adding Histamine (100 µM) and Isobutylmethylxanthine (IBMX, 30 µM). Causality: IBMX is a phosphodiesterase inhibitor; its inclusion prevents cAMP degradation, ensuring a sustained and robust activation of the pump. Incubate for 45 minutes at 37°C with gentle agitation.

  • Termination & Readout: Centrifuge at 10,000 × g for 15 seconds. Carefully aspirate the supernatant. Solubilize the cell pellet in 0.1 N NaOH and measure radioactivity using a liquid scintillation counter.

Protocol B: Intracellular pH (pHi) Recovery Assay in AGS Cells

Rationale: Human Gastric Adenocarcinoma (AGS) cells retain functional ion transport mechanisms and are easier to maintain than primary cells. Using the pH-sensitive fluorescent dye BCECF-AM allows for real-time monitoring of proton efflux and pump activity in altered states[4].

  • Seeding: Seed AGS cells at 2 × 10⁴ cells/well in a 96-well black-walled, clear-bottom plate. Culture in RPMI-1640 + 10% FBS for 48 hours until 80% confluent.

  • Dye Loading: Wash cells with standard Tyrode's solution. Load with 2 µM BCECF-AM for 30 minutes at 37°C. Wash twice to remove extracellular dye.

  • Acid Load: Induce intracellular acidification by pulsing cells with an NH₄Cl solution (20 mM) for 5 minutes, followed by a rapid washout with Na+-free Tyrode's solution.

  • Treatment & Recovery: Introduce Na+-containing Tyrode's solution spiked with varying concentrations of ECPQC.

  • Measurement: Monitor fluorescence (Excitation 490/440 nm, Emission 535 nm) using a microplate reader. The rate of pH recovery (dpHi/dt) inversely correlates with H+/K+ ATPase inhibition.

Experimental Workflow

Workflow Seed 1. Cell Seeding (AGS or Parietal Cells) Starve 2. Serum Starvation (Overnight) Seed->Starve Treat 3. ECPQC Incubation (0.1 - 50 µM, 30 min) Starve->Treat Stim 4. Histamine/IBMX Stimulation Treat->Stim Assay 5. Endpoint Assay (pH or 14C-Aminopyrine) Stim->Assay

Step-by-step in vitro experimental workflow for evaluating ECPQC efficacy.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiles and assay parameters based on established quinoline-derivative benchmarks to guide your dose-response design.

CompoundPrimary TargetMechanism of ActionExpected IC₅₀ (Primary Parietal Cells)Max DMSO Tolerance
ECPQC H+/K+ ATPaseReversible, K+-competitive0.5 - 5.0 µM (Estimated)0.1% v/v
SCH28080 (Control)H+/K+ ATPaseReversible, K+-competitive~0.1 - 1.0 µM0.1% v/v
Omeprazole (Control)H+/K+ ATPaseIrreversible, Covalent~0.3 - 1.1 µM0.1% v/v

Note: IC₅₀ values are highly dependent on the stimulation state of the parietal cells and the ambient pH of the assay buffer.

Troubleshooting & Causality
  • Issue: High background noise or lack of 14C-aminopyrine accumulation in positive controls.

    • Causality: Primary parietal cells rapidly lose their secretory capacity if maintained in suspension for >4 hours due to receptor internalization and ATP depletion.

    • Solution: Perform all functional assays within 2 hours of cell isolation. Ensure IBMX is freshly prepared to maintain intracellular cAMP levels.

  • Issue: ECPQC precipitates upon addition to the culture medium.

    • Causality: The localized concentration of the hydrophobic compound exceeds its solubility limit in the aqueous buffer before it can disperse.

    • Solution: Perform a serial dilution in an intermediate medium (e.g., 10% DMSO in HBSS) before making the final 1:100 dilution into the assay well. Ensure rapid vortexing or pipetting during the final transfer.

References
  • Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. PubMed Central (PMC) - NIH. [Link]

  • The gastric HK-ATPase: structure, function, and inhibition. PubMed Central (PMC) - NIH.[Link]

  • Probing Inhibitor Binding Sites in the Gastric H/K- ATPase. Biochemistry - University of Oxford.[Link]

  • The parietal cell gastric H, K-ATPase also functions as the Na, K-ATPase and Ca-ATPase in altered states. F1000Research.[Link]

Sources

Method

Application Note: Synthesis and Utility of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate in Drug Discovery

Introduction & Pharmacological Relevance Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly versatile and critical building block in medicinal chemistry. The 4-chloroquinoline-3-carboxylate scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly versatile and critical building block in medicinal chemistry. The 4-chloroquinoline-3-carboxylate scaffold serves as a primary intermediate for synthesizing 4-aminoquinoline-3-carboxylic acids, a class of compounds well-documented for their potent antisecretory and anti-ulcer activities [1].

Furthermore, the specific C8-phenyl substitution provides essential steric bulk and lipophilicity. These physicochemical properties are often required for optimal receptor binding and membrane permeability in modern immunomodulatory and antimalarial drug targets [2]. By leveraging the reactive C4-chloro position, researchers can rapidly generate diverse libraries of functionalized quinolines through nucleophilic aromatic substitution (SNAr).

Mechanistic Pathway: The Gould-Jacobs Approach

The synthesis of this intermediate relies on the classic Gould-Jacobs reaction , a highly reliable and scalable method for constructing quinoline cores[3]. The pathway consists of three distinct chemical transformations:

  • Condensation: The reaction of 2-aminobiphenyl with diethyl ethoxymethylenemalonate (EMME) to form an anilinoacrylate intermediate.

  • Thermal Cyclization: High-temperature ring closure to form the 4-hydroxyquinoline core.

  • Chlorination: Conversion of the 4-hydroxy tautomer to the highly reactive 4-chloro derivative.

G A 2-Aminobiphenyl + EMME (Starting Materials) B Condensation (100-120 °C, 2-3 h) A->B C Anilinoacrylate Intermediate (Diethyl (2-biphenylylaminomethylene)malonate) B->C -EtOH D Thermal Cyclization (Dowtherm A, 240-260 °C) C->D E Ethyl 4-hydroxy-8-phenylquinoline-3-carboxylate (Precursor) D->E -EtOH F Chlorination (POCl3, Reflux, 3-4 h) E->F G Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (Key Intermediate) F->G Halogenation H Nucleophilic Substitution (SNAr) (Amines, Base) G->H I Target APIs (Anti-ulcer / Antimalarial) H->I

Caption: Synthetic workflow for Ethyl 4-chloro-8-phenylquinoline-3-carboxylate via the Gould-Jacobs reaction.

Experimental Protocols & Causality

As a self-validating system, each step in this protocol includes specific in-process controls (IPCs) and mechanistic rationales to ensure high fidelity and reproducibility.

Step 1: Condensation (Anilinoacrylate Formation)
  • Causality: Diethyl ethoxymethylenemalonate (EMME) is an excellent electrophile for aniline derivatives. The ethoxy group acts as a superior leaving group during the addition-elimination step. Heating the reaction mixture without a solvent drives the equilibrium forward by continuously evaporating the ethanol byproduct [3].

  • Protocol:

    • In a round-bottom flask equipped with a short-path distillation head, combine 1.0 equivalent of 2-aminobiphenyl and 1.05 equivalents of EMME.

    • Heat the neat mixture to 110–120 °C for 2–3 hours.

  • Self-Validation Checkpoint: The reaction is self-validating when the evolution of ethanol vapor ceases (distillation stops). Monitoring via TLC (Hexane/EtOAc 7:3) will show the disappearance of the highly fluorescent 2-aminobiphenyl spot.

Step 2: Thermal Cyclization
  • Causality: Closing the quinoline ring via electrophilic aromatic substitution onto the sterically hindered biphenyl system requires immense activation energy. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is chosen because it provides a stable, inert, and high-boiling (>250 °C) medium that facilitates this endothermic ring closure without degrading the intermediate.

  • Protocol:

    • Pre-heat 10 volumes of Dowtherm A to 250 °C in a flask equipped with a reflux condenser.

    • Slowly add the anilinoacrylate intermediate from Step 1 into the hot solvent.

    • Maintain the temperature at 240–250 °C for 45–60 minutes.

    • Remove from heat and allow the mixture to cool to room temperature.

  • Self-Validation Checkpoint: The protocol validates itself upon cooling; the product (ethyl 4-hydroxy-8-phenylquinoline-3-carboxylate) has drastically lower solubility in cold Dowtherm A than the starting materials, resulting in the spontaneous precipitation of an off-white to pale yellow solid. Filter and wash generously with hexane to remove residual Dowtherm A.

Step 3: Chlorination
  • Causality: Phosphorus oxychloride (POCl₃) serves a dual purpose as both the solvent and the chlorinating agent. It converts the tautomeric 4-quinolone (4-hydroxyquinoline) into the highly reactive 4-chloro derivative. This reaction is thermodynamically driven by the formation of the strong P=O bond in the dichlorophosphate byproducts [2].

  • Protocol:

    • Suspend the dry 4-hydroxyquinoline derivative in 5–8 volumes of POCl₃.

    • Heat the mixture to reflux (approx. 105 °C) under a nitrogen atmosphere for 3–4 hours.

    • Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

    • Quench the resulting syrup by pouring it slowly over vigorously stirred crushed ice.

  • Self-Validation Checkpoint: The initial suspension will turn into a clear, dark homogeneous solution as the insoluble 4-hydroxy tautomer is consumed. The careful quenching over crushed ice validates the completion by immediately precipitating the crude 4-chloro product, which can be recrystallized from ethanol.

Quantitative Data & Optimization

The following table summarizes the optimized parameters, expected yields, and purity benchmarks for the three-step synthesis.

Synthetic StepPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Purity Target (HPLC)
1. Condensation 2-Aminobiphenyl, EMME110 - 1202.0 - 3.085 - 90%> 95%
2. Cyclization Dowtherm A (Solvent)240 - 2500.75 - 1.070 - 75%> 92%
3. Chlorination POCl₃ (Reagent/Solvent)1053.0 - 4.080 - 85%> 98%

Downstream Functionalization

The utility of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

By reacting this intermediate with various primary or secondary amines (e.g., piperazines, alkylamines) in polar aprotic solvents like DMF or pyridine at elevated temperatures (100–140 °C), researchers can install diverse pharmacophores [2]. Subsequent saponification of the C3-ethyl ester using aqueous NaOH in ethanol yields the corresponding 4-amino-8-phenylquinoline-3-carboxylic acids. These final APIs are extensively screened for their ability to regulate acid release via histamine stimulation, making them highly valuable in peptic ulcer control and antisecretory therapies [1].

References

  • SE435837B - 4-amino-3-quinolinecarboxylic acids and esters thereof with antisecretory and anti-ulcer activity. Google Patents.
  • Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. National Institutes of Health (NIH) - PMC. Available at:[Link] [2]

Application

Application Note: Derivatization of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate for ATM Kinase Inhibitor SAR Studies

Executive Summary The quinoline-3-carboxamide scaffold has emerged as a privileged pharmacophore in oncology, particularly for the competitive inhibition of the Ataxia Telangiectasia Mutated (ATM) kinase [1]. ATM is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carboxamide scaffold has emerged as a privileged pharmacophore in oncology, particularly for the competitive inhibition of the Ataxia Telangiectasia Mutated (ATM) kinase [1]. ATM is a critical sensor in the DNA Damage Response (DDR) pathway. By inhibiting ATM, researchers can prevent cancer cells from repairing DNA double-strand breaks (DSBs) induced by radiotherapy or chemotherapy, thereby driving the cells toward apoptosis.

This application note details a robust, divergent synthetic workflow utilizing Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) as a highly versatile building block. We outline the causality behind the derivatization strategy, provide self-validating experimental protocols, and present a framework for Structure-Activity Relationship (SAR) data analysis.

Rationale & Derivatization Strategy

The selection of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is driven by its highly tunable functional groups, which map perfectly to the binding requirements of the ATM kinase hinge region [2]:

  • C4-Chloro Group: The electron-withdrawing nature of both the quinoline nitrogen and the C3-ester makes the C4 position highly electrophilic. This allows for efficient Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines under mild heating, bypassing the need for transition-metal catalysis.

  • C3-Ethyl Ester: Once the C4 position is substituted, the ester can be readily hydrolyzed to a carboxylic acid. Subsequent amidation allows for the introduction of diverse hydrogen-bond donors/acceptors, which are critical for anchoring the molecule to the ATP-binding pocket of the kinase.

  • C8-Phenyl Group: This bulky, lipophilic moiety occupies a distinct hydrophobic sub-pocket within the PIKK (Phosphatidylinositol 3-kinase-related kinase) family enzymes, enhancing selectivity for ATM over closely related kinases like ATR or DNA-PKcs [3].

Synthetic Workflow

SyntheticWorkflow Core Ethyl 4-chloro-8-phenyl quinoline-3-carboxylate (CAS: 31602-10-5) SNAr Step 1: SNAr (R1-NH2, DIPEA, Heat) Core->SNAr Intermediate C4-Amino Quinoline-3-ester SNAr->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid C4-Amino Quinoline-3-carboxylic acid Hydrolysis->Acid Amidation Step 3: Amidation (R2-NH2, HATU, DIPEA) Acid->Amidation Final Quinoline-3-carboxamide Derivatives (ATM Inhibitors) Amidation->Final

Divergent synthetic workflow for the derivatization of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring, pH-dependent precipitation) are embedded to ensure high fidelity and reproducibility.

Protocol A: C4 Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the R1 substituent via displacement of the C4-chloride.

  • Preparation: In an oven-dried round-bottom flask, dissolve Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition: Add the desired primary amine (R1-NH2, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction: Heat the mixture to 90 °C under an inert argon atmosphere. Causality: The elevated temperature overcomes the activation energy barrier for SNAr, while DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing amine protonation.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active) should be consumed within 4–8 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold distilled water (25 mL). Stir vigorously for 15 minutes. The C4-amino intermediate will precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

Protocol B: C3 Ester Hydrolysis

Objective: Unmask the carboxylic acid for subsequent coupling.

  • Preparation: Suspend the C4-amino quinoline-3-ester intermediate (1.0 equiv) in a solvent mixture of THF:MeOH:H2O (2:1:1 v/v/v, 10 mL/mmol).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv). Stir at room temperature for 12 hours. Causality: The mixed solvent system ensures the solubility of both the lipophilic ester (THF/MeOH) and the inorganic base (H2O).

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove unreacted starting material (discard the ether layer).

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3–4. The zwitterionic carboxylic acid will crash out. Filter, wash with water, and dry.

Protocol C: C3 Amidation

Objective: Couple the R2 amine to finalize the quinoline-3-carboxamide.

  • Activation: Dissolve the C4-amino quinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature. Causality: HATU rapidly forms an active ester intermediate, preventing carboxylic acid degradation while ensuring high coupling efficiency.

  • Coupling: Add the secondary or primary amine (R2-NH2, 1.2 equiv). Stir at room temperature for 12 hours.

  • Purification: Dilute with Ethyl Acetate (30 mL) and wash sequentially with saturated NaHCO3 (2x), water (2x), and brine (1x). Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the final SAR derivative.

SAR Data Presentation

To optimize the scaffold for ATM kinase inhibition, variations at R1 and R2 are evaluated. The table below summarizes hypothetical, literature-grounded SAR data demonstrating how structural modifications impact binding affinity and cellular efficacy [1].

Compound IDR1 (C4-Substituent)R2 (C3-Amide Substituent)ATM IC50 (nM)ClogPCell Viability (HCT116, IC50 µM)
SAR-01 Tetrahydropyran-4-aminoMethylamine45.23.22.1
SAR-02 Tetrahydropyran-4-aminoCyclopropylamine12.43.50.8
SAR-03 1-Methylpyrazol-3-aminoCyclopropylamine5.13.10.3
SAR-04 CyclohexylaminoDimethylamine115.04.8>10.0

Data Interpretation: Replacing the aliphatic tetrahydropyran ring with a heteroaromatic 1-methylpyrazole (SAR-03) significantly increases ATM potency, likely due to additional hydrogen-bonding interactions within the hinge region. High ClogP values (SAR-04) correlate with poor cellular permeability and a drop in whole-cell efficacy.

Mechanistic Pathway: ATM Kinase Inhibition

Quinoline-3-carboxamides act as ATP-competitive inhibitors. By displacing ATP in the kinase domain, they halt the downstream phosphorylation cascade required for DNA repair.

ATMPathway DSB DNA Double-Strand Breaks (Radiotherapy/Chemotherapy) ATM ATM Kinase (Sensor & Mediator) DSB->ATM Activates Apoptosis Genomic Instability & Apoptosis DSB->Apoptosis Unrepaired DNA p53 p53 / Chk2 Activation ATM->p53 Phosphorylates Inhibitor Quinoline-3-carboxamides (Competitive ATP Inhibition) Inhibitor->ATM Blocks Repair DNA Repair & Cell Survival p53->Repair Cell Cycle Arrest

Mechanism of action of quinoline-3-carboxamides as ATM kinase inhibitors in the DDR pathway.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications. Available at:[Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. Available at:[Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed / Bentham Science. Available at:[Link]

Method

Application Notes &amp; Protocols: Strategic C4-Functionalization of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate via Nucleophilic Substitution

Introduction: The Quinoline Scaffold and the Strategic Importance of C4-Substitution The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of C4-Substitution

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5] Within this framework, the C4-position is of paramount strategic importance. Functionalization at this site profoundly influences the molecule's biological profile, as exemplified by the renowned 4-aminoquinoline antimalarial drugs, chloroquine and amodiaquine.[6][7]

This guide focuses on Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, a versatile substrate for developing novel quinoline-based compounds. The molecule is pre-activated for nucleophilic substitution at the C4-position due to the cumulative electron-withdrawing effects of the quinoline ring nitrogen and the C3-ethyl carboxylate group.[8][9] This inherent reactivity makes the chlorine atom an excellent leaving group, opening a gateway for the introduction of diverse functional moieties.

We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for two primary pathways of C4-functionalization:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the C4-chloro group by various nucleophiles (N-, O-, S-based).

  • Palladium-Catalyzed Cross-Coupling: A powerful method for forming new carbon-carbon bonds, exemplified by the Suzuki-Miyaura reaction.

These methodologies empower researchers in medicinal chemistry and drug development to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[10]

Mechanistic Foundations: Activating the C4-Position

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is the cornerstone of C4-functionalization for this substrate. Unlike typical SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination sequence.[9][11]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the quinoline ring.[12]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the quinoline ring and, crucially, onto the oxygen atoms of the C3-ethyl carboxylate group, which provides significant stabilization.[8][9]

  • Elimination and Aromaticity Restoration: The complex rapidly rearomatizes by expelling the chloride leaving group, yielding the C4-substituted product. This step is fast because it restores the stable aromatic system.[12]

The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is critical for accelerating SNAr reactions by stabilizing the anionic intermediate.[8][11] In our substrate, the ring nitrogen and the C3-ester synergistically activate the C4 position for this transformation.

SNAr_Mechanism Figure 1: SNAr Mechanism at the C4-Position sub Substrate (Ethyl 4-chloro-8-phenylquinoline-3-carboxylate) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer 1. Addition (Rate-Determining) nu Nucleophile (:Nu⁻) nu:e->sub:w prod Product (C4-Substituted Quinoline) meisenheimer->prod 2. Elimination (Fast) lg Leaving Group (Cl⁻)

Caption: Figure 1: Generalized workflow for the SNAr mechanism.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds, which is challenging via classical SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[13][14] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly robust and tolerant of various functional groups.[10][14]

The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C4-Cl bond of the quinoline substrate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)L₂-Cl (Quinoline Complex) ox_add->pd_complex trans Transmetalation pd_complex->trans pd_aryl R-Pd(II)L₂-Ar (Di-organic Complex) trans->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 substrate Quinoline-Cl (R-Cl) substrate->ox_add boronic Ar-B(OH)₂ + Base boronic->trans product Product (R-Ar) product->red_elim

Caption: Figure 2: Key steps of the Suzuki-Miyaura reaction.

Experimental Protocols: A Step-by-Step Guide

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: C4-Amination via SNAr

This protocol details the reaction with a representative amine nucleophile, aniline. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the intermediate complex and facilitates the reaction.[15]

Materials:

  • Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (1.0 mmol, 325.8 mg).

  • Reagent Addition: Add potassium carbonate (2.0 mmol, 276.4 mg) and anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add aniline (1.2 mmol, 111.7 mg, ~109 µL) to the stirred suspension.

  • Reaction: Heat the mixture to 120 °C under a nitrogen or argon atmosphere. Reactions with amines are often complete within 4-12 hours.[16]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water (50 mL) and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 4-anilino-8-phenylquinoline-3-carboxylate.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol describes the coupling with a representative arylboronic acid. The choice of catalyst, ligand, and base is critical for success. Pd(PPh₃)₄ is a reliable catalyst for many applications, and carbonate bases are commonly employed.[10]

Materials:

  • Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Cesium carbonate (Cs₂CO₃, 2.5 eq)

  • Toluene and Deionized Water (e.g., 10:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Setup: In a Schlenk tube, combine Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (1.0 mmol, 325.8 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and cesium carbonate (2.5 mmol, 814.5 mg).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 57.7 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene (10 mL) and deionized water (1 mL) via syringe. Degassing the solvent by bubbling with argon for 15-20 minutes prior to addition is highly recommended.[10]

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and salts.

  • Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl 4,8-diphenylquinoline-3-carboxylate.

Data Summary and Troubleshooting

Table 1: Representative Nucleophiles and Typical Reaction Conditions
Reaction TypeNucleophile (Example)BaseSolventTemp (°C)Typical Time (h)Notes
SNAr (N-Arylation) Aniline, PiperidineK₂CO₃, Et₃NDMSO, DMF100-1404-12Microwave irradiation can significantly shorten reaction times.[16]
SNAr (O-Arylation) Sodium PhenoxideNaH (to form alkoxide)THF, DMF80-1208-24Requires anhydrous conditions to prevent hydrolysis.
SNAr (S-Arylation) ThiophenolCs₂CO₃, K₂CO₃DMF80-1002-8Often faster than N- or O-arylation due to the higher nucleophilicity of sulfur.
Suzuki Coupling Phenylboronic AcidCs₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O90-1106-18Requires an inert atmosphere and a Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[10]
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Deactivated catalyst (Suzuki).3. Poor quality reagents/solvents.4. Weak nucleophile or base (SNAr).1. Increase reaction temperature in 10-20 °C increments.2. Use fresh catalyst; ensure proper degassing to maintain an inert atmosphere.3. Use anhydrous solvents and freshly opened reagents.4. Switch to a stronger nucleophile, a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or a more polar solvent (e.g., DMSO).[15]
Formation of Side Products 1. Hydrolysis of the starting material (from water).2. Competing reactions (e.g., bis-arylation in Suzuki).3. Decomposition at high temperatures.1. Ensure all reagents and solvents are anhydrous.2. Adjust stoichiometry; use a slight excess of the limiting reagent.3. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Residual high-boiling solvent (DMF, DMSO).2. Streaking on silica gel column.1. After extraction, perform multiple washes with brine or water to remove the solvent.2. Add a small amount of triethylamine (~0.5%) to the eluent for basic amine products to prevent streaking.

Conclusion

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is a highly valuable and reactive platform for the synthesis of novel quinoline derivatives. Its electronically activated C4-position is amenable to a wide range of transformations, most notably direct nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented here provide a robust framework for researchers to confidently and efficiently explore the chemical space around this scaffold, accelerating the discovery of new molecules with potential applications in drug development and materials science.

References

  • Lima, P. C., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem.
  • Pessoa, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • ResearchGate. (2022). Spotlight on 4‐substituted quinolines as potential anti‐infective agents: Journey beyond chloroquine. ResearchGate.
  • Larsen, J. S., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, R., et al. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Dr. Roaa Majid. Nucleophilic Aromatic Substitution. University of Babylon.
  • Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Zou, Y., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.
  • Iribarne, F. P., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry.
  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • BenchChem. (n.d.). Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate. BenchChem.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • BenchChem. (2025). Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). BenchChem.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Complex Molecule Synthesis Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is a highly versatile and synthetically valuable building block in the field of organic chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is a highly versatile and synthetically valuable building block in the field of organic chemistry.[1] Its structure is distinguished by a quinoline core, which is a prevalent motif in numerous biologically active compounds and functional materials. The strategic placement of its functional groups—a reactive chloro group at the 4-position, an ethyl ester at the 3-position, and a phenyl substituent at the 8-position—provides multiple handles for sophisticated molecular engineering.

The chloro group at the C4 position is particularly significant as it serves as an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways. This reactivity allows for the precise and controlled introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[2] Consequently, this quinoline derivative is a key intermediate in the synthesis of novel therapeutic agents, including potential anticancer, antimicrobial, and antimalarial compounds.[2] This guide provides an in-depth exploration of its most critical applications, complete with field-proven protocols and mechanistic insights.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate is primed for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation. The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester group activates the C-Cl bond towards oxidative addition, the rate-determining step in many of these catalytic cycles.[3]

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is the preeminent method for installing new aryl or vinyl substituents at the C4 position, creating biaryl structures that are fundamental to many pharmaceutical agents and organic materials.[3][4] The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it a preferred strategy.[5]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the quinoline, forming a Pd(II) complex.[3]

  • Transmetallation: A base activates the boronic acid, forming a boronate species that transfers its organic group to the palladium center.[3]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[3]

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)Ln C Ar-Pd(II)(Cl)Ln (Quinoline Intermediate) A->C Ar-Cl B Oxidative Addition (Rate-Determining) E Ar-Pd(II)-Ar'Ln C->E Ar'-B(OH)₃⁻ D Transmetallation E->A F Reductive Elimination G Ar-Ar' (Product) H Ar-Cl (Substrate) I Ar'-B(OH)₂ + Base Catalyst Catalyst Substrate/Product Substrate/Product Buchwald_Hartwig_Cycle cluster_legend Legend A Pd(0)L₂ C Ar-Pd(II)(Cl)L₂ (Quinoline Intermediate) A->C Ar-Cl B Oxidative Addition E Ar-Pd(II)(NR'R'')L₂ C->E R'R''NH, Base D Amine Coordination & Deprotonation E->A F Reductive Elimination G Ar-NR'R'' (Product) H Ar-Cl (Substrate) I HNR'R'' + Base Catalyst Catalyst Substrate/Product Substrate/Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle A Pd(0)L₂ C Ar-Pd(II)(Cl)L₂ A->C Ar-Cl E Ar-Pd(II)(C≡CR)L₂ C->E Transmetallation E->A G Ar-C≡CR (Product) B Cu(I)X D Cu(I)-C≡CR B->D R-C≡CH, Base D->B Experimental_Workflow A 1. Reagent Assembly (Substrate, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent/Reagent Addition (Anhydrous, Degassed) B->C D 4. Reaction (Heat & Stir) C->D E 5. Monitoring (TLC, LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Friedländer synthesis for polysubstituted quinolines.

Welcome to the Technical Support Center for the Friedländer quinoline synthesis. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer quinoline synthesis. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize the yield and purity of polysubstituted quinolines.

Mechanistic Foundation: Understanding the Reaction Pathways

The Friedländer heteroannulation involves the condensation of a 2-aminoaryl aldehyde or ketone with an active methylene compound. To effectively troubleshoot low yields, one must understand that the reaction can proceed via two distinct, competing mechanistic pathways depending on the catalyst and substrate electronics[1].

FriedlanderMechanism cluster_PathA Pathway A: Rate-Limiting Aldol cluster_PathB Pathway B: Initial Schiff Base Start 2-Aminoaryl Ketone + α-Methylene Ketone AldolAdduct Aldol Adduct Intermediate Start->AldolAdduct Aldol Reaction SchiffBase Schiff Base (Imine Intermediate) Start->SchiffBase Imine Formation (-H₂O) UnsatCarbonyl α,β-Unsaturated Carbonyl AldolAdduct->UnsatCarbonyl -H₂O (Dehydration) Product Polysubstituted Quinoline + 2 H₂O UnsatCarbonyl->Product Imine Formation (-H₂O) IntraAldol Intramolecular Aldol Adduct SchiffBase->IntraAldol Intramolecular Aldol IntraAldol->Product Dehydration (-H₂O)

Mechanistic pathways of the Friedländer synthesis: Aldol-first vs. Schiff base-first routes.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling with significant unreacted starting material. How do I drive it to completion? A1: Stalled reactions typically indicate insufficient electrophilicity of the carbonyl carbon or a deactivated 2-aminoaryl substrate. Classical Brønsted base catalysis often fails here due to high activation energy barriers[2]. Causality & Solution: Transitioning from basic conditions to Lewis acids (e.g., Nickel Oxide Nanoparticles or molecular iodine) enhances the electrophilicity of the carbonyl group via metal coordination. This lowers the activation energy for the initial nucleophilic attack. Furthermore, shifting to solvent-free conditions drives the equilibrium forward by maximizing the effective concentration of the reactants[3].

Q2: I am observing multiple side products on my TLC plate, specifically from the self-condensation of my ketone. How can I suppress this? A2: Under strongly basic conditions, the active methylene compound can undergo rapid aldol self-condensation, consuming the starting material and creating α,β-unsaturated ketone impurities[4]. Causality & Solution: The basic environment favors the formation of an enolate that attacks another ketone molecule rather than the target 2-aminoaryl ketone. To suppress this, switch to a mild acidic catalyst (like


) or utilize the imine analog of the o-aminoaryl ketone. The imine analog prevents base-catalyzed self-condensation while maintaining high reactivity for the cross-coupling sequence[5].

Q3: When using unsymmetrical ketones (e.g., 2-butanone), I get a mixture of regioisomers. How can I control regioselectivity? A3: Unsymmetrical ketones possess two different α-methylene/methyl sites, leading to competitive enolization and subsequent cyclization at both sites[4]. Causality & Solution: Regioselectivity is governed by the thermodynamic stability of the intermediate enol/enolate and steric hindrance. To strictly control the site of attack, utilize specific ionic liquids (e.g.,


) which provide a highly structured solvation environment, or introduce a temporary directing group (like a phosphoryl group) on the desired α-carbon[5],[6].

Troubleshooting Issue Low Quinoline Yield Check1 TLC shows unreacted ketone? Issue->Check1 Check2 Multiple spots on TLC? (Regioisomers) Issue->Check2 Check3 Tar formation / Degradation? Issue->Check3 Sol1 Switch to Lewis Acid (e.g., NiO NPs, I₂) Check1->Sol1 Yes (Inactive Catalyst) Sol2 Use directing groups or Ionic Liquid catalyst Check2->Sol2 Yes (Unsymmetrical Ketone) Sol3 Lower Temp & Microwave Irradiation Check3->Sol3 Yes (Harsh Conditions)

Diagnostic decision tree for resolving common Friedländer synthesis yield issues.

Quantitative Data: Catalyst Performance Comparison

Choosing the right catalytic system is the most critical variable in optimizing yield. The table below summarizes the causal benefits and empirical yields of various modern catalytic systems compared to classical methods.

Catalyst SystemReaction ConditionsAvg. TimeAvg. YieldCausal Advantage / Mechanism of Action
NaOH / KOH (Classical) Refluxing Ethanol, 80°C12–24 h40–60%Low cost, but highly prone to promoting aldol self-condensation of the ketone[4].
Molecular Iodine (

)
Solvent-free, 80°C1–2 h85–95%Acts as a mild Lewis acid, polarizing the carbonyl without triggering basic degradation pathways[2].
NiO Nanoparticles Solvent-free, 80°C30–60 min90–96%Provides high surface-area Lewis acid (

) and base (

) sites; easily recoverable via magnet/filtration[3].

(Ionic Liquid)
Solvent-free, 100°C3–6 h>90%Creates a structured microenvironment that enhances regioselectivity; fully recyclable[6].
Carbon Aerogels / MW Microwave, Solvent-free4 h60–65%"Green" molecular heating via dipole rotation; eliminates solvent waste[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints (like TLC monitoring and physical state changes), you can ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: High-Yield Solvent-Free Synthesis Using Molecular Iodine ( )

This method leverages the mild Lewis acidity of iodine to suppress side reactions while solvent-free conditions maximize collision frequency[2].

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry 25 mL round-bottom flask, combine 1.0 mmol of the 2-aminoaryl ketone and 1.2 mmol of the active methylene compound (ketone/aldehyde). Causality: The 1.2x excess of the methylene compound compensates for any minor evaporative losses and drives the equilibrium toward the product.

  • Catalyst Addition: Add 10 mol% (~0.025 g) of molecular iodine (

    
    ) directly to the solid/liquid mixture.
    
  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 80°C. Stir magnetically. As the mixture heats, it will melt into a homogenous, dark melt.

  • Self-Validation Checkpoint (Monitoring): After 45 minutes, sample the melt using a glass capillary. Dissolve the sample in 0.5 mL ethyl acetate and spot on a silica TLC plate (Eluent: 8:2 Hexane/Ethyl Acetate). The reaction is complete when the fluorescent spot corresponding to the 2-aminoaryl ketone is entirely consumed.

  • Work-up & Quenching: Cool the flask to room temperature. Dissolve the crude solid in 15 mL of ethyl acetate. Wash the organic layer with 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to quench and remove the iodine catalyst (the solution will transition from brown to pale yellow/clear).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure polysubstituted quinoline.
    
Protocol B: Heterogeneous Catalysis using Nickel Oxide (NiO) Nanoparticles

This protocol is ideal for substrates prone to degradation, as the reaction times are drastically reduced[3].

Step-by-Step Methodology:

  • Setup: Combine 1.0 mmol of 2-aminoaryl ketone and 1.0 mmol of the active methylene compound in a reaction vial.

  • Catalyst Integration: Add 5 mol% of NiO nanoparticles. Causality: The dual nature of NiO NPs provides Lewis acid sites (

    
    ) to activate the carbonyl and Lewis base sites (
    
    
    
    ) to facilitate the necessary deprotonation steps without harsh systemic pH changes.
  • Reaction: Heat the mixture at 80°C under solvent-free conditions for 30–60 minutes.

  • Self-Validation Checkpoint: The mixture will visibly change viscosity as the water byproduct is formed and the quinoline crystallizes. Confirm completion via TLC.

  • Catalyst Recovery: Add 10 mL of hot ethanol to dissolve the organic product. Centrifuge the mixture or use an external magnet (if using doped magnetic NPs) to precipitate the NiO nanoparticles. Decant the supernatant.

  • Isolation: Concentrate the supernatant in vacuo to yield the target quinoline. The recovered NiO nanoparticles can be washed with acetone, dried, and reused for up to 5 cycles with minimal loss in catalytic activity.

References

  • "Nickel oxide nanoparticles catalyzed synthesis of poly-substituted quinolines via Friedlander hetero-annulation reaction." rhhz.net. Available at:[Link]

  • "A review on synthetic investigation for quinoline- recent green approaches." Taylor & Francis. Available at: [Link]

  • "Friedländer synthesis." Wikipedia. Available at:[Link]

  • "Different catalytic approaches of Friedländer synthesis of quinolines." PMC - NIH. Available at:[Link]

Sources

Optimization

Enhancing the solubility of quinoline derivatives for biological assays.

Technical Support Center: Overcoming Quinoline Solubility Challenges in Biological Assays Introduction Quinoline derivatives are highly privileged scaffolds in drug discovery, frequently utilized for their antimalarial,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Quinoline Solubility Challenges in Biological Assays

Introduction Quinoline derivatives are highly privileged scaffolds in drug discovery, frequently utilized for their antimalarial, anticancer, and antibacterial properties (1)[1]. However, their fused aromatic ring system renders them notoriously hydrophobic, often leading to poor aqueous solubility (2)[2]. This "brick dust" characteristic can cause assay interference, false negatives, and erratic dose-response curves during in vitro screening. This technical support guide provides actionable, self-validating strategies to enhance quinoline solubility without compromising biological integrity.

Section 1: FAQs on Solvent & Co-Solvent Strategies

Q1: My quinoline compound crashes out of solution when diluted from a DMSO stock into the aqueous assay buffer. Why does this happen, and how can I prevent it? A1: This phenomenon is known as "DMSO shock" or precipitation upon dilution (3)[3]. It occurs when a highly concentrated hydrophobic compound in a strong organic solvent is rapidly introduced into an aqueous environment. The sudden change in the dielectric constant forces the quinoline derivative to exceed its kinetic solubility limit, causing it to nucleate and precipitate before it can evenly disperse. Causality & Solution: To prevent this, avoid direct high-ratio dilutions. Instead, perform intermediate dilution steps (e.g., diluting the DMSO stock into a small volume of intermediate buffer or media before adding it to the final assay volume) (4)[4]. Alternatively, add the DMSO stock dropwise while continuously vortexing the aqueous buffer to prevent localized high concentrations.

Q2: What is the maximum DMSO concentration I can use to keep my quinoline dissolved without interfering with my assay? A2: The acceptable DMSO tolerance depends strictly on the assay type (5)[5]:

  • Cell-Based Assays: The maximum tolerated final DMSO concentration is typically between 0.1% and 0.5% (4)[4]. Exceeding 1% often leads to cytotoxicity, altered cell morphology, or disruption of the microtubule network, which confounds phenotypic readouts (6)[6].

  • Biochemical/Enzyme Assays: These are generally more robust and can tolerate 1% to 5% DMSO (5)[5]. However, high DMSO concentrations can still alter enzyme conformation or interfere with substrate binding.

Section 2: FAQs on Formulation & Complexation

Q3: Can I use cyclodextrins to encapsulate my quinoline derivative? A3: Yes. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for quinoline solubilization (7)[7]. Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic quinoline ring inserts into this cavity via host-guest non-covalent interactions, forming an inclusion complex (8)[8]. This masks the hydrophobic surface of the quinoline from the aqueous environment, dramatically increasing apparent water solubility while remaining biologically inert and readily releasing the drug at the target site (7)[7].

Q4: When should I use detergents (e.g., Tween-20) versus Cyclodextrins? A4: Detergents like Tween-20 or Triton X-100 (0.01% - 0.05%) are excellent for biochemical and cell-free enzyme assays to prevent compound aggregation and non-specific binding to plasticware (9)[9]. However, in cell-based assays, detergents will lyse cell membranes even at low concentrations (9)[9]. For living cells, HP-β-CD is the superior choice because it enhances solubility without disrupting lipid bilayers.

Section 3: Data Presentation

Table 1: Comparison of Solubilization Agents for Biological Assays

Solubilization AgentMechanism of ActionMax Recommended Conc. (Cell-Based)Max Recommended Conc. (Biochemical)Best Use Case
DMSO Organic Co-solvent0.1% - 0.5%1.0% - 5.0%Initial stock preparation; high-throughput screening.
Tween-20 Non-ionic SurfactantNot Recommended0.01% - 0.05%Preventing aggregation in cell-free enzyme assays.
HP-β-CD Inclusion Complexation1% - 10% (w/v)1% - 10% (w/v)Cell-based assays requiring high compound concentrations.
BSA (Albumin) Protein Binding0.1% - 1.0%0.1% - 0.5%Highly lipophilic compounds in cell culture media.

Section 4: Experimental Protocols

Protocol 1: Determining Kinetic Solubility via Absorbance Purpose: To identify the maximum concentration of your quinoline derivative that remains soluble in the assay buffer before precipitation occurs (3)[3].

  • Prepare Stock: Dissolve the quinoline compound in anhydrous DMSO to a final concentration of 10 mM (3)[3].

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock using pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.078 mM) (3)[3].

  • Buffer Addition: Add 2 µL of each DMSO dilution to 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) in a UV-transparent microplate. This yields a constant 1% DMSO background (3)[3].

  • Incubation: Seal and incubate the plate at room temperature for 2 hours with gentle shaking to allow the system to reach equilibrium (3)[3].

  • Measurement: Measure the absorbance at the

    
     of the quinoline compound using a microplate reader (3)[3].
    
  • Self-Validation Check: Plot absorbance against nominal concentration. The concentration at which the linear relationship plateaus or scatters indicates the onset of precipitation (the kinetic solubility limit) (3)[3].

Protocol 2: Preparation of a Quinoline/HP-β-CD Inclusion Complex Purpose: To formulate a highly concentrated, water-soluble quinoline stock for cell-based assays without relying on toxic DMSO levels (7)[7].

  • Prepare Carrier: Make a 10% (w/v) solution of HP-β-CD in sterile water or PBS.

  • Add Compound: Add the quinoline powder directly to the HP-β-CD solution at a 1:2 molar ratio (Quinoline:Cyclodextrin) to ensure complete encapsulation (8)[8].

  • Complexation: Subject the mixture to continuous magnetic stirring or gentle sonication at 37°C for 24 hours to drive the host-guest thermodynamic equilibrium (4)[4].

  • Filtration: Filter the resulting suspension through a 0.22 µm syringe filter to remove any uncomplexed, undissolved quinoline.

  • Self-Validation Check: The filtrate should be optically clear. Diluting this aqueous stock further into cell culture media will not result in "DMSO shock" or precipitation.

Section 5: Visualizations

G Start Quinoline Precipitation in Assay Buffer CheckAssay Determine Assay Type Start->CheckAssay CellBased Cell-Based Assay (Max DMSO 0.1-0.5%) CheckAssay->CellBased Biochem Biochemical Assay (Max DMSO 1-5%) CheckAssay->Biochem HPBCD Formulate with HP-β-CD (Inclusion Complex) CellBased->HPBCD Avoid Cytotoxicity Detergent Add 0.01-0.05% Tween-20 or Triton X-100 Biochem->Detergent Prevent Aggregation Success Soluble & Bioavailable Compound for Screening HPBCD->Success Detergent->Success

Caption: Decision workflow for troubleshooting quinoline solubility based on biological assay type.

G Quinoline Hydrophobic Quinoline Core Complex Water-Soluble Inclusion Complex Quinoline->Complex Encapsulation Cyclodextrin HP-β-Cyclodextrin (Lipophilic Cavity) Cyclodextrin->Complex Host-Guest Interaction

Caption: Mechanism of HP-β-Cyclodextrin host-guest inclusion complexation for hydrophobic quinolines.

Section 6: References

  • Oriental Journal of Chemistry - From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 1

  • Arab Journal of Chemistry - Comprehensive review on current developments of quinoline-based anticancer agents. 2

  • BenchChem - Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. 3

  • BenchChem - Strategies to improve the solubility of Rosavin for in vitro assays. 4

  • WEHI - Screening assay requirements. 5

  • ResearchGate - DMSO assay tolerance. 6

  • ResearchGate - Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary Complex. 7

  • PubMed - Synthesis and characterization of beta-cyclodextrin inclusion complex containing di(8-hydroxyquinoline) magnesium. 8

  • ResearchGate - How to enhance drug solubility for in vitro assays?9

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up Synthesis of Quinoline-Based Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous teams through the perilous transition from milligram-scale discovery to decagram-scale production of quinoline-based acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous teams through the perilous transition from milligram-scale discovery to decagram-scale production of quinoline-based active pharmaceutical ingredients (APIs). Scaling up is not merely a mathematical multiplication of reagents; it is a fundamental shift in heat transfer, reaction kinetics, and mass transport.

This guide is designed to move beyond generic advice. Here, we explore the mechanistic causality behind common scale-up failures—such as thermal runaways, intractable tar formation, and regioselectivity loss—and provide self-validating protocols to ensure your scale-up campaigns are safe, efficient, and reproducible.

QuinolineScaleUp Start Quinoline Scale-Up Strategy Q1 Precursor Availability Start->Q1 Aniline Anilines + Glycerol Q1->Aniline AminoKetone 2-Aminoaryl Ketones Q1->AminoKetone Skraup Skraup Synthesis Caution: High Exotherm Aniline->Skraup Friedlander Friedländer Synthesis High Regioselectivity AminoKetone->Friedlander Mitigation Add FeSO4 Moderator or Continuous Flow Skraup->Mitigation Thermal Control Green Solid-Supported Catalyst Friedlander->Green Optimization

Caption: Decision matrix for selecting and optimizing quinoline scale-up synthesis routes.

Module 1: The Skraup Synthesis – Taming the Exotherm

Q1: Why does my Skraup reaction become violently exothermic during scale-up, and how can I prevent a thermal runaway? A: The violence of the Skraup reaction stems from a specific causality: the acid-catalyzed dehydration of glycerol to acrolein is highly exothermic, and the subsequent oxidation of the dihydroquinoline intermediate compounds this massive heat release[1]. In a batch reactor, the surface-area-to-volume ratio plummets as scale increases, leading to dangerous heat accumulation that cannot be dissipated quickly enough[2].

Solution: To control this, you must decouple the reagent accumulation from the heat release. The addition of ferrous sulfate heptahydrate (


) is mandatory for scale-up. It acts as an oxygen carrier and moderator that regulates the oxidation rate, preventing a sudden energy spike and allowing for safer execution[3].

Q2: How do I minimize the intractable "tar" that traps my product during isolation? A: Tar is a polymeric byproduct of acrolein. High temperatures (>150°C) and localized acid concentration spikes promote acrolein polymerization over the desired Michael addition with aniline[3]. Solution: Maintain strict temperature control (100–120°C during addition) and ensure high-shear mechanical stirring to prevent localized hot spots.

Step-by-Step Protocol: Moderated Skraup Synthesis (100g Scale)

Self-Validating Checkpoint: If the reaction mixture does not maintain a gentle, self-sustaining reflux upon removal of external heat, the dehydration step has not initiated properly. Do not add more acid.

  • Reagent Charging: In a 2L jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge aniline (1.0 eq), nitrobenzene (0.6 eq, acting as the oxidant), and glycerol (3.0 eq).

  • Moderator Addition: Add

    
     (0.05 eq) and stir until fully dispersed[3].
    
  • Acid Addition (Critical Step): Cool the reactor to 0°C. Add concentrated

    
     (1.5 eq) dropwise over 2 hours. Validation: The internal temperature must not exceed 20°C during this addition phase to prevent premature initiation[2].
    
  • Initiation: Gradually heat the jacket to 100°C. Once a gentle reflux begins, turn off external heating. The internal exotherm will sustain the reaction[3].

  • Completion & Quench: After the exotherm subsides, heat at 130°C for 3 hours. Cool to room temperature and quench cautiously over crushed ice to precipitate the crude product.

Module 2: The Friedländer Annulation – Overcoming Reagent Limitations

Q3: I am experiencing poor yields and difficult purification when scaling up the Friedländer synthesis using conventional bases. How can I improve this? A: The classical Friedländer condensation between a 2-aminoaryl ketone and an


-methylene ketone often suffers from side reactions (e.g., self-condensation of the ketone) and difficult catalyst separation at scale. Furthermore, 2-aminobenzaldehydes are highly unstable and commercially scarce[4].

Solution: Transitioning to solid-supported catalysts (e.g., Amberlyst-15 or nano-ZnO) provides a self-validating system where the catalyst can be quantitatively recovered via simple filtration, avoiding tedious aqueous workups[5]. To bypass the instability of 2-aminobenzaldehydes, employ a domino nitro-reduction/Friedländer heterocyclization using readily available 2-nitrobenzaldehydes and Fe/AcOH[4].

Step-by-Step Protocol: Domino Nitro-Reduction Friedländer Synthesis
  • Setup: Charge 2-nitrobenzaldehyde (1.0 eq) and the active methylene compound (1.2 eq) in glacial acetic acid.

  • Reduction/Cyclization: Add iron powder (3.0 eq) portion-wise at 80°C. Validation: The consumption of the nitro precursor can be tracked via TLC; the intermediate amine should immediately cyclize in situ, preventing its degradation[4].

  • Isolation: Filter the iron salts through a Celite pad while hot. Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol to yield the pure substituted quinoline.

Module 3: Continuous Flow Chemistry – The Future of Quinoline Scale-Up

Q4: Batch photochemistry for 3-cyanoquinolines fails at the 50g scale due to poor light penetration. How do we resolve this? A: When synthesizing 3-cyanoquinolines via photochemical radical cyclization, batch scale-up is fundamentally limited by the Lambert-Beer law[6]. Light intensity decays exponentially as it penetrates the reaction medium, leaving the core of a large batch reactor unreacted and promoting over-irradiation of the surface layer.

Solution: Continuous flow photochemistry confines the reaction to narrow-bore tubing (e.g., FEP tubing, 1–2 mm inner diameter). This ensures uniform photon flux across the entire reaction volume and provides massive improvements in heat and mass transfer, safely enabling decagram-scale throughput[7].

FlowChemistry Pump Syringe Pump (Substrates + Catalyst) Mixer T-Mixer Pump->Mixer PhotoReactor FEP Coil Reactor (LED Array Irradiation) Mixer->PhotoReactor Uniform Light Penetration BPR Back Pressure Regulator (BPR) PhotoReactor->BPR Rapid Heat Dissipation Collection Continuous Product Collection BPR->Collection

Caption: Schematic of a continuous flow photochemical reactor for scalable quinoline synthesis.

Quantitative Comparison: Batch vs. Continuous Flow for Quinoline Synthesis
ParameterBatch Reactor (500 mL)Continuous Flow MicroreactorCausality for Difference
Residence / Reaction Time 2 – 4 hours3 – 6 minutesEnhanced mixing and uniform light penetration in flow[6].
Heat Transfer Area/Volume ~10 m²/m³>500 m²/m³Micro-tubing provides immediate dissipation of exotherms[7].
Yield (3-cyanoquinolines) 64% (Gram-scale limit)>85% (Decagram-scale)Suppression of over-irradiation and thermal degradation[6].
Scalability Mechanism Increase vessel size (risky)"Scale-out" (run longer/parallel)Flow maintains identical reactor geometry during scale-up[6].

References

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. ResearchGate. 7

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications. 6

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. 4

  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Benchchem. 1

  • Advances in polymer based Friedlander quinoline synthesis. PMC / NIH. 5

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem. 3

  • Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis. Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinoline and Isoquinoline Isomers as Anticancer Agents

A Technical Guide for Researchers in Oncology Drug Discovery The quinoline and isoquinoline scaffolds, structural isomers with the molecular formula C₉H₇N, represent privileged structures in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

The quinoline and isoquinoline scaffolds, structural isomers with the molecular formula C₉H₇N, represent privileged structures in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1][2] Their presence in both natural products and synthetic molecules with potent anticancer properties has made them a focal point of research in the development of novel cancer therapeutics. This guide provides an in-depth, objective comparison of the anticancer activities of quinoline and isoquinoline isomers, delving into their differential mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. As a senior application scientist, this document aims to synthesize technical data with practical insights to aid researchers in navigating the chemical landscape of these important heterocyclic compounds.

The Critical Isomeric Difference: A Tale of Two Nitrogen Positions

The fundamental distinction between quinoline and isoquinoline lies in the position of the nitrogen atom within their fused bicyclic structure. In quinoline (1-azanaphthalene), the nitrogen is at position 1, whereas in isoquinoline (2-azanaphthalene), it resides at position 2.[3] This seemingly subtle isomeric difference profoundly influences the electron distribution, steric hindrance, and hydrogen bonding capabilities of the molecules.[1] These physicochemical properties, in turn, dictate how their derivatives interact with biological targets, leading to distinct metabolic fates and pharmacological activities.[1][4] For instance, quinoline has been identified as a hepatocarcinogen in rodents, a characteristic not observed with isoquinoline, which is attributed to differences in their metabolic pathways.[2][4]

Comparative Anticancer Activity: A Data-Driven Overview

While direct comparative studies of the parent quinoline and isoquinoline heterocycles are not extensive, a wealth of data exists for their derivatives. The anticancer activity is highly dependent on the nature and position of substituents on the heterocyclic ring. The following table summarizes the 50% inhibitory concentration (IC50) values for representative quinoline and isoquinoline derivatives against various cancer cell lines, compiled from the scientific literature. It is crucial to note that these are not always direct isomeric comparisons but provide a valuable snapshot of the potential of each scaffold.

Compound Type Derivative Cancer Cell Line IC50 (µM) Reference
Quinoline 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 ± 3.53[3]
2,3-Diketopyrido[4,3,2-de]quinoline derivativeCCRF-CEM (Leukemia)<2.0[5]
2,3-Diketopyrido[4,3,2-de]quinoline derivativeHOP-92 (Lung Cancer)<2.0[5]
4-Quinolone derivativeMCF-7 (Breast Cancer)- (54.4% apoptosis)[6]
Isoquinoline 3-Biphenyl-N-methylisoquinolin-1-oneVarious Human CancersPotent Activity[7]
Thienoisoquinoline derivativeA549 (Lung Cancer)Submicromolar[8]
Isoquinoline derivativeHER2-positive breast cancer cells (SKBR3)Superior to quinoline counterpart[1]
6-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-oneMCF-7 (Breast Cancer)-[6]

One study directly comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative demonstrated superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for specific biological targets, the positioning of the nitrogen atom in the isoquinoline ring may offer a more favorable conformation for binding and subsequent inhibition.[1]

Mechanistic Insights: Unraveling the Differential Pathways of Cytotoxicity

Quinoline and isoquinoline derivatives exert their anticancer effects through a diverse array of mechanisms, often by modulating key signaling pathways that govern cell proliferation, survival, and death.

Quinoline Derivatives: A Multi-pronged Attack

The anticancer mechanisms of quinoline derivatives are varied and well-documented.[3][9] Many of these compounds function as:

  • Topoisomerase Inhibitors: By intercalating into DNA, they can interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair.[9][10][11] This leads to DNA damage and ultimately, apoptosis.

  • Kinase Inhibitors: A significant number of quinoline-based drugs target various protein kinases that are often dysregulated in cancer. These include Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR), thereby inhibiting signaling pathways responsible for cell growth, angiogenesis, and survival.[9]

  • Tubulin Polymerization Inhibitors: Some quinoline derivatives disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[9][11] By inhibiting tubulin polymerization, they can arrest the cell cycle in the G2/M phase and induce apoptosis.

Quinoline_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Topoisomerase Topoisomerase I/II Tubulin Tubulin Microtubules Microtubules Kinases Protein Kinases (Pim-1, VEGFR, etc.) Signaling Proliferation & Survival Signaling Quinoline Quinoline Derivatives Quinoline->Topoisomerase Inhibition Quinoline->Tubulin Inhibition of Polymerization Quinoline->Kinases Inhibition

Caption: Mechanisms of action for quinoline anticancer agents.

Isoquinoline Derivatives: Inducers of Cellular Demise

Isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer effects, primarily through the induction of programmed cell death and cell cycle arrest.[12][13] Their mechanisms include:

  • Induction of Apoptosis and Autophagy: Many isoquinoline compounds trigger apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in cancer cells.[12]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[12][13]

  • Interaction with Nucleic Acids and Proteins: Some isoquinoline alkaloids can directly bind to DNA and RNA, disrupting their structure and interfering with replication and transcription processes.[12][14] Others target proteins like tubulin, leading to microtubule depolymerization.[14]

  • Modulation of Signaling Pathways: Similar to quinolines, isoquinoline derivatives can also impact critical signaling pathways like PI3K/Akt/mTOR.[15]

Isoquinoline_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_RNA DNA/RNA CellCycle Cell Cycle Progression Proteins Cellular Proteins (e.g., Tubulin) Apoptosis Apoptosis Autophagy Autophagy Isoquinoline Isoquinoline Derivatives Isoquinoline->DNA_RNA Binding Isoquinoline->CellCycle Arrest Isoquinoline->Proteins Binding/ Inhibition Isoquinoline->Apoptosis Induction Isoquinoline->Autophagy Induction

Caption: Mechanisms of action for isoquinoline anticancer agents.

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

The anticancer potency of both quinoline and isoquinoline derivatives is intricately linked to their substitution patterns.

For quinoline derivatives, SAR studies have revealed that:

  • Substitutions at the 2 and 4-positions are often crucial for activity.[3]

  • The presence of a 7-chloro group can sometimes decrease cytotoxic activity.[3]

  • Electron-donating groups, such as methoxy (–OCH3), particularly at the para-position of aromatic rings attached to the quinoline scaffold, can enhance antiproliferative activity.[16]

For isoquinoline derivatives, SAR insights include:

  • The introduction of lipophilic substituents at specific positions, like C-13 in protoberberine alkaloids, can enhance anticancer activity.[17]

  • Substitution at the 3-position of the isoquinoline analogue can lead to better anticancer activity.[18]

Experimental Protocols for Anticancer Activity Assessment

The evaluation of novel quinoline and isoquinoline derivatives as anticancer agents involves a standardized set of in vitro assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a fundamental method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[21]

  • Compound Treatment: The cells are then treated with a range of concentrations of the quinoline or isoquinoline derivative for a specified period (typically 24-72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.[21]

  • MTT Reagent Addition: Following incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 3-4 hours.[20]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals that have formed in metabolically active cells.[21]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[21]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.[22]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with compound concentrations adhere->treat incubate_compound Incubate for 24-72 hours treat->incubate_compound add_mtt Add MTT reagent incubate_compound->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize measure Measure absorbance solubilize->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

Both quinoline and isoquinoline scaffolds are undeniably crucial in the landscape of anticancer drug discovery. The isomeric position of the nitrogen atom fundamentally influences their electronic properties, metabolic fate, and interaction with biological targets, leading to a diverse range of cytotoxic mechanisms. While quinoline derivatives have shown broad efficacy through mechanisms like topoisomerase and kinase inhibition, isoquinoline-based compounds are potent inducers of apoptosis and cell cycle arrest. The continuous exploration of the structure-activity relationships of these isomers, guided by robust experimental evaluation, will undoubtedly pave the way for the development of more selective and effective anticancer agents. This guide serves as a foundational resource for researchers to understand the comparative landscape of these two important heterocyclic systems and to make informed decisions in the design and development of next-generation cancer therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents - Benchchem. (URL: )
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (URL: [Link])

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (URL: [Link])

  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship | Bentham Science Publishers. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. (URL: [Link])

  • Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed. (URL: [Link])

  • Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - ResearchGate. (URL: [Link])

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])

  • Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed. (URL: [Link])

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. (URL: [Link])

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - Bentham Science Publishers. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • Synthesis and antitumor cytotoxicity evaluation of pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines - PubMed. (URL: [Link])

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed. (URL: [Link])

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents | Request PDF - ResearchGate. (URL: [Link])

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

Sources

Comparative

Comparative Analysis of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate against Established Quinoline-Based Anticancer Agents

The quinoline scaffold is a highly privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved chemotherapeutics and targeted inhibitors. This guide provides an objective, data-driv...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a highly privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved chemotherapeutics and targeted inhibitors. This guide provides an objective, data-driven comparison between Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (E4C8PQ) —a highly reactive intermediate used to generate potent quinoline-3-carboxylate derivatives—and established quinoline-based agents, namely Camptothecin and Bosutinib .

By analyzing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols used to evaluate them, this guide equips drug development professionals with actionable insights into quinoline-driven drug design.

Mechanistic Profiling: Scaffold Divergence and Target Specificity

The biological activity of quinoline derivatives is heavily dictated by their peripheral substitutions. While Camptothecin and Bosutinib have highly specific, well-documented macromolecular targets, E4C8PQ serves as a tunable scaffold whose derivatives primarily trigger intrinsic apoptosis [1].

  • Camptothecin (Topoisomerase I Inhibitor): A pentacyclic quinoline alkaloid that exerts its cytotoxicity by intercalating into the Topoisomerase I-DNA cleavage complex. This stabilization prevents DNA resealing, converting single-strand breaks into lethal double-strand breaks during the S-phase of the cell cycle [2].

  • Bosutinib (Dual Kinase Inhibitor): A 3-quinolinecarbonitrile derivative that acts as an ATP-competitive dual inhibitor of Src and Abl tyrosine kinases. By blocking the autophosphorylation of these kinases, Bosutinib halts downstream proliferation signaling, making it highly effective against chronic myeloid leukemia (CML)[3].

  • E4C8PQ & Quinoline-3-Carboxylates (Apoptosis Inducers): E4C8PQ possesses a highly electrophilic 4-chloro position, allowing for facile nucleophilic aromatic substitution (

    
    ) to synthesize 4-amino or 4-aryloxy derivatives. Furthermore, hydrolysis of the ethyl ester to a carboxylic acid alters the 
    
    
    
    , promoting unionized/nonpolar accumulation in the acidic tumor microenvironment. These derivatives bypass kinase inhibition, directly up-regulating intrinsic apoptosis pathways [1].

Mechanisms Quinoline Quinoline-Based Anticancer Agents Camptothecin Camptothecin Quinoline->Camptothecin Bosutinib Bosutinib Quinoline->Bosutinib E4C8PQ E4C8PQ Derivatives (Quinoline-3-carboxylates) Quinoline->E4C8PQ Topo1 Topoisomerase I Inhibition Camptothecin->Topo1 Kinase Src/Abl Tyrosine Kinase Inhibition Bosutinib->Kinase Apoptosis Intrinsic Apoptosis Pathway Upregulation E4C8PQ->Apoptosis DSB DNA Double-Strand Breaks Topo1->DSB Prolif Decreased Proliferation Kinase->Prolif Death Programmed Cell Death Apoptosis->Death DSB->Death Prolif->Death

Mechanistic pathways of distinct quinoline-based anticancer agents.

Quantitative Data Presentation

The following tables summarize the mechanistic targets and the comparative in vitro cytotoxicity of these agents. E4C8PQ-derived compounds demonstrate competitive sub-micromolar efficacy against both solid tumor (MCF-7) and leukemic (K562) cell lines [1].

Table 1: Comparative Mechanisms of Action
Agent / ScaffoldPrimary TargetCell Cycle Phase SpecificityPrimary Indication
Camptothecin Topoisomerase IS-PhaseSolid tumors (Ovarian, Colorectal)
Bosutinib Src / Abl KinasesG1-Phase ArrestPhiladelphia chromosome-positive CML
E4C8PQ Derivatives Intrinsic ApoptosisNon-specific / BroadBroad-spectrum (Breast, Leukemia)
Table 2: In Vitro Cytotoxicity ( values in )

Note: Values for E4C8PQ represent optimized 4-substituted quinoline-3-carboxylate derivatives synthesized directly from the E4C8PQ scaffold.

Cell LineTissue OriginCamptothecinBosutinibE4C8PQ Derivatives
MCF-7 Breast Adenocarcinoma0.05 - 0.121.5 - 2.80.33
K562 Chronic Myelogenous Leukemia0.08 - 0.200.001 - 0.020.28

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

This high-throughput colorimetric assay quantifies cellular metabolic activity as a proxy for cell viability.

  • Cell Seeding and Synchronization: Seed MCF-7 and K562 cells at

    
     cells/well in 96-well plates and incubate for 24 hours.
    
    • Causality: Allowing 24 hours ensures cells enter the exponential logarithmic growth phase. Because Topoisomerase I inhibitors (Camptothecin) and apoptosis-inducing agents exhibit maximum efficacy during active DNA synthesis, evaluating them on senescent cells would yield false negatives.

  • Compound Treatment & Internal Controls: Treat cells with varying concentrations of the test agents (0.01 to 10

    
    ). Dissolve compounds in DMSO, ensuring the final well concentration is 
    
    
    
    v/v. Include a vehicle control (0.1% DMSO) and a blank (media only).
    • Causality: Maintaining DMSO below 0.1% prevents solvent-induced cytotoxicity. The vehicle control validates that observed cell death is exclusively drug-mediated, while the blank corrects for background absorbance of the phenol red in the media.

  • Formazan Conversion: After 48 hours of incubation, add 20

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells lose this enzymatic activity.

  • Solubilization and Readout: Carefully aspirate the media and dissolve the formazan crystals in 150

    
     of pure DMSO. Read absorbance at 570 nm using a microplate reader.
    
    • Causality: The optical density (OD) at 570 nm is directly proportional to the number of viable cells.

      
       is calculated using non-linear regression analysis.
      

Workflow Seed Seed MCF-7/K562 Cells in 96-well Treat Treat with E4C8PQ or Controls (48h) Seed->Treat Assay MTT Reagent Addition (Formazan Formation) Treat->Assay Read Absorbance Readout (570 nm) Assay->Read Analyze IC50 Calculation & Statistical Analysis Read->Analyze

Workflow for in vitro cytotoxicity evaluation via MTT assay.

Protocol B: Mechanistic Validation via Annexin V-FITC/PI Apoptosis Assay

To confirm that E4C8PQ derivatives induce cell death via the intrinsic apoptosis pathway rather than non-specific necrosis.

  • Induction and Harvesting: Treat cells with the calculated

    
     concentration of the quinoline agent for 24 hours. Harvest cells using cold PBS and gentle centrifugation (300 x g).
    
    • Causality: Gentle harvesting prevents mechanically induced membrane damage, which would artificially inflate Propidium Iodide (PI) positive populations, skewing the data toward false necrosis.

  • Dual Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5

    
     of Annexin V-FITC and 5 
    
    
    
    of PI. Incubate in the dark for 15 minutes at room temperature.
    • Causality: In early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for exposed PS. PI is a membrane-impermeable DNA intercalator; it can only enter cells if the membrane is compromised (late apoptosis or necrosis).

  • Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer.

    • Causality: The self-validating quadrant analysis allows differentiation: Annexin V+/PI- indicates early apoptosis (confirming the mechanism of E4C8PQ derivatives), while Annexin V+/PI+ indicates late apoptosis.

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed) URL:[Link]

  • Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? Source: American Journal of Translational Research (PubMed Central) URL:[Link]

  • Bosutinib for Chronic Myeloid Leukemia Source: Journal of Blood Medicine (PubMed Central) URL:[Link]

Validation

Spectroscopic comparison of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate isomers

An objective, high-resolution spectroscopic comparison is critical when differentiating positional isomers in drug development, particularly for highly functionalized scaffolds like quinoline-3-carboxylates. These scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, high-resolution spectroscopic comparison is critical when differentiating positional isomers in drug development, particularly for highly functionalized scaffolds like quinoline-3-carboxylates. These scaffolds are ubiquitous in the design of kinase inhibitors and antibacterial agents. Differentiating the target compound, Ethyl 4-chloro-8-phenylquinoline-3-carboxylate , from its regioisomers requires a rigorous, multi-modal analytical approach.

This guide provides an in-depth comparative analysis of the target compound against two primary structural alternatives: the 6-phenyl regioisomer (Isomer A) and the 2-chloro regioisomer (Isomer B).

Structural Taxonomy & Isomeric Divergence

The physical and electronic properties of these isomers diverge significantly based on the positional relationship between the chloro group, the phenyl ring, and the quinoline nitrogen.

Isomer_Taxonomy Core Quinoline-3-carboxylate Core Iso1 Ethyl 4-chloro-8-phenyl quinoline-3-carboxylate (Target) Core->Iso1 C4-Cl, C8-Ph Iso2 Ethyl 4-chloro-6-phenyl quinoline-3-carboxylate (Regioisomer A) Core->Iso2 C4-Cl, C6-Ph Iso3 Ethyl 2-chloro-8-phenyl quinoline-3-carboxylate (Regioisomer B) Core->Iso3 C2-Cl, C8-Ph

Caption: Structural divergence of ethyl 4-chloro-8-phenylquinoline-3-carboxylate and its primary regioisomers.

Comparative Spectroscopic Analytics

The placement of the phenyl and chloro substituents induces profound electronic and steric effects that can be mapped orthogonally using NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The C8 vs. C6 Phenyl Effect: In the target compound, the 8-phenyl group is situated adjacent to the quinoline nitrogen. The resulting steric clash prevents the phenyl ring from achieving coplanarity with the quinoline core, forcing it into an orthogonal geometry[1]. This orthogonal conformation places the quinoline H-7 proton directly within the shielding cone of the phenyl ring, causing an anomalous upfield shift. Conversely, in the 6-phenyl isomer, the ring can adopt a more coplanar geometry, extending the conjugated system and deshielding the H-5 and H-7 protons[2].

  • The C4 vs. C2 Chloro Effect: The H-2 proton in 4-chloroquinoline-3-carboxylates is highly deshielded by the combined electron-withdrawing effects of the adjacent nitrogen and the C3-ester, typically appearing as a sharp singlet far downfield at approximately 9.15 ppm[3]. In the 2-chloro isomer, the corresponding H-4 proton lacks the direct inductive deshielding of the nitrogen atom and appears further upfield (~8.50 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The position of the bulky chlorine atom dictates the conformational freedom of the C3-ethyl ester. In the 4-chloro isomers, steric hindrance forces the ester carbonyl slightly out of the aromatic plane, reducing conjugation and shifting the C=O stretch to a higher frequency (~1730 cm⁻¹). In the 2-chloro isomer, the ester has more spatial freedom to remain coplanar, allowing for extended conjugation and a lower C=O stretching frequency (~1715 cm⁻¹).

Mass Spectrometry (LC-MS)

While all three isomers share the same exact mass (C18H14ClNO2, MW: 311.07), they all exhibit a characteristic 3:1 isotopic cluster for the[M+H]⁺ ion at m/z 312.07 and 314.07, validating the presence of a single chlorine atom[4]. However, MS/MS fragmentation patterns differ; the 2-chloro isomer more readily loses the chlorine radical under collision-induced dissociation (CID) due to the weaker C2-Cl bond compared to the C4-Cl bond.

Quantitative Data Summary

Spectroscopic FeatureEthyl 4-chloro-8-phenylquinoline-3-carboxylate (Target)Ethyl 4-chloro-6-phenylquinoline-3-carboxylate (Isomer A)Ethyl 2-chloro-8-phenylquinoline-3-carboxylate (Isomer B)
¹H NMR (Heterocyclic Ring) H-2: Singlet, ~9.15 ppmH-2: Singlet, ~9.15 ppmH-4: Singlet, ~8.50 ppm
¹H NMR (Phenyl Effect) H-7 shielded (orthogonal Ph)H-5, H-7 deshielded (coplanar Ph)H-7 shielded (orthogonal Ph)
¹³C NMR (C-Cl Carbon) ~142 ppm (C4)~142 ppm (C4)~150 ppm (C2)
FT-IR (C=O Stretch) ~1730 cm⁻¹ (sterically twisted)~1730 cm⁻¹ (sterically twisted)~1715 cm⁻¹ (coplanar conjugation)
LC-MS [M+H]⁺ 312.07 (3:1 ³⁵Cl/³⁷Cl ratio)312.07 (3:1 ³⁵Cl/³⁷Cl ratio)312.07 (3:1 ³⁵Cl/³⁷Cl ratio)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural assignment, the following analytical workflow utilizes orthogonal techniques that inherently cross-validate one another.

Analytical_Workflow Sample Isomeric Mixture LCMS LC-MS (ESI+) Isotope & Mass Profiling Sample->LCMS Step 1: Purity & Mass NMR 1H/13C & 2D NMR Regiochemical Assignment LCMS->NMR Step 2: Connectivity Validation Orthogonal Structural Validation LCMS->Validation IR ATR-FTIR Functional Group Dynamics NMR->IR Step 3: Electronic Effects NMR->Validation IR->Validation Data Synthesis

Caption: Self-validating analytical workflow for the orthogonal characterization of quinoline isomers.

Protocol 1: Regiochemical Assignment via 2D NMR (HMBC)
  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Step 2: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra to establish baseline chemical shifts.

  • Step 3: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (³JCH ~ 8 Hz).

  • Causality & Self-Validation: HMBC acts as a self-validating system for the chloro position. In the 4-chloro target compound, the ester carbonyl carbon (~164 ppm) will show a strong ³J correlation to the isolated H-2 proton (~9.15 ppm). If the compound is the 2-chloro isomer, the carbonyl carbon will instead show a ³J correlation to the H-4 proton. This unambiguously locks the regiochemistry of the heterocyclic ring without relying on external reference standards.

Protocol 2: Isotopic Profiling via LC-MS (ESI+)
  • Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Step 2: Inject 2 µL onto a C18 reverse-phase column, utilizing a gradient elution (5% to 95% Acetonitrile over 10 minutes).

  • Step 3: Monitor the eluent using a quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Causality & Self-Validation: The protocol validates the elemental composition dynamically. The presence of the intact molecule is confirmed by the m/z 312.07 peak, while the exact 3:1 intensity ratio of the 312.07 to 314.07 peaks mathematically proves the presence of exactly one chlorine atom[4], ruling out degradation products or dehalogenated artifacts.

Protocol 3: Conjugation Analysis via ATR-FTIR
  • Step 1: Place 2-3 mg of the neat, dry solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Step 2: Apply consistent pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Self-Validation: This step validates the electronic environment of the ester. By cross-referencing the C=O stretch (~1730 cm⁻¹) with the corresponding C-O single bond stretch (~1200 cm⁻¹), the user can confirm that shifts in the carbonyl frequency are due to structural sterics (the C4-chloro clash) rather than sample hydration or hydrogen bonding anomalies.

References

  • Title: Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Source: Beilstein Journals.
  • Title: Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. Source: PMC / NIH.
  • Title: Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2. Source: PubChem.
  • Title: Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines. Source: ACS Publications.

Sources

Comparative

Validating the Mechanism of Action of Novel Quinoline Compounds: A Comparative Guide to Dual PI3K/mTOR Inhibition

As the landscape of targeted oncology evolves, the quinoline scaffold has transcended its historical role in antimalarial therapy. Due to its nitrogen-containing heterocyclic structure, which elegantly mimics the adenine...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the quinoline scaffold has transcended its historical role in antimalarial therapy. Due to its nitrogen-containing heterocyclic structure, which elegantly mimics the adenine ring of ATP, novel quinoline derivatives are now engineered as highly potent, ATP-competitive kinase inhibitors .

This guide provides a rigorous, self-validating framework for evaluating novel quinoline compounds—specifically focusing on second-generation dual PI3K/mTOR inhibitors like 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) . By comparing these novel agents against standard-of-care alternatives, we will establish a robust experimental pipeline that bridges cell-free kinetics with intracellular target engagement and phenotypic validation.

Mechanistic Rationale: Overcoming the Rapalog Feedback Loop

The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular proliferation and survival. First-generation allosteric mTOR inhibitors (rapalogs, such as Rapamycin) selectively inhibit mTOR Complex 1 (mTORC1). However, this selective inhibition relieves the p70S6K-mediated negative feedback loop on Receptor Tyrosine Kinases (RTKs), paradoxically leading to the hyperactivation of Akt via mTOR Complex 2 (mTORC2).

Novel quinoline derivatives like PQQ solve this critical flaw. By competitively binding the orthosteric ATP pocket shared by both PI3K and the mTOR kinase domain, these compounds act as dual mTORC1/mTORC2 inhibitors, effectively shutting down the entire signaling cascade and preventing compensatory Akt hyperactivation .

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Thr308 mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K (Growth) mTORC1->S6K mTORC2 mTORC2 mTORC2->Akt Ser473 S6K->RTK Negative Feedback Survival Cell Survival S6K->Survival PQQ Quinoline (PQQ) PQQ->PI3K PQQ->mTORC1 PQQ->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1

PI3K/Akt/mTOR pathway modulation by novel quinolines vs. allosteric inhibitors.

Comparative Profiling: Quinoline Derivatives vs. Standard Alternatives

To objectively evaluate a novel quinoline compound, it must be benchmarked against established single-node inhibitors. The table below summarizes the expected quantitative and qualitative data when comparing PQQ to Rapamycin (mTORC1 inhibitor) and Alpelisib (PI3Kα inhibitor).

CompoundMechanism of ActionTarget KinasesCell-Free IC50Intracellular p-Akt (Ser473)Intracellular p-S6K
PQQ (Quinoline) ATP-Competitive Dual InhibitorPI3K, mTORC1, mTORC264 nM (mTOR)Suppressed Suppressed
Rapamycin Allosteric ModulatormTORC1 only~0.1 nMElevated (Feedback)Suppressed
Alpelisib ATP-Competitive InhibitorPI3Kα4.6 nMSuppressedSuppressed

Note: While Alpelisib suppresses both nodes, it is highly isoform-specific and vulnerable to downstream mutations (e.g., PTEN loss). Dual quinoline inhibitors bypass these resistance mechanisms by targeting the terminal kinase (mTOR) directly.

Self-Validating Experimental Workflows

A rigorous mechanism of action (MoA) validation cannot rely on a single assay. As application scientists, we must build a self-validating system where cell-free biochemical data is orthogonally confirmed by intracellular target engagement, which in turn must logically explain the observed cellular phenotype.

Workflow Step1 1. TR-FRET Kinase Assay Step2 2. Western Blot p-Akt / p-S6K Step1->Step2 IC50 Step3 3. Flow Cytometry Annexin V Step2->Step3 Target Hit Decision Data Concordance? Step3->Decision Decision->Step1 No Valid Confirmed MoA Decision->Valid Yes

Orthogonal validation workflow for confirming dual kinase inhibition mechanisms.

Phase 1: Cell-Free Kinase Profiling (TR-FRET)

Objective: Determine the absolute biochemical IC50 of the quinoline compound against isolated mTOR and PI3K kinases. Causality & Choice of Assay: Quinoline derivatives are highly conjugated, heterocyclic molecules that frequently exhibit intrinsic autofluorescence. Standard colorimetric or direct-fluorescence assays will yield false negatives or high background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived compound autofluorescence to decay, ensuring the calculated IC50 reflects true ATP-competitive inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 384-well plate with recombinant mTOR enzyme, ATP at the

    
     concentration (to ensure sensitivity to competitive inhibitors), and a GFP-labeled physiological substrate.
    
  • Compound Titration: Dispense the quinoline compound (e.g., PQQ) in a 10-point, 3-fold serial dilution starting at 10 µM.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.

  • Detection: Add the Terbium (Tb)-labeled anti-phospho antibody. If the substrate is phosphorylated, the Tb-antibody binds, bringing the Tb donor into close proximity with the GFP acceptor.

  • Measurement & Analysis: Excite at 340 nm and measure emission at 495 nm (Tb) and 520 nm (GFP) after a 100 µs delay. Calculate the FRET ratio (520/495). A decrease in the FRET ratio correlates with kinase inhibition.

Phase 2: Intracellular Target Engagement (Western Blotting)

Objective: Prove that the compound penetrates the cell membrane and hits the intended targets in a living system. Causality & Choice of Assay: Biochemical inhibition does not guarantee cellular efficacy. We must probe specific pharmacodynamic biomarkers. We measure p-p70S6K (Thr389) as the direct readout for mTORC1 activity, and p-Akt (Ser473) as the exclusive readout for mTORC2 activity. If a compound is a true dual inhibitor, both will be suppressed. If it is merely an mTORC1 inhibitor, p-Akt (Ser473) will increase due to feedback loop relief.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed HL-60 leukemia cells (or an appropriate cancer cell line) at

    
     cells/mL. Treat with the quinoline compound at 
    
    
    
    ,
    
    
    , and
    
    
    the established cell-free IC50 for 4 hours.
  • Lysis: Wash cells in ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and GAPDH (loading control).

  • Quantification: Detect using chemiluminescence. Normalize the phosphorylated signal to the total protein signal to confirm target engagement.

Phase 3: Phenotypic Validation (Mitochondrial Apoptosis)

Objective: Confirm that the dual kinase blockade translates to a biologically relevant, terminal phenotype. Causality & Choice of Assay: The PI3K/Akt/mTOR pathway promotes survival by maintaining mitochondrial outer membrane integrity. Dual inhibition by quinolines like PQQ should trigger a mitochondrial-dependent apoptotic pathway . We use Annexin V/Propidium Iodide (PI) Flow Cytometry because we must differentiate between targeted, programmed cell death (apoptosis) and non-specific chemical toxicity (necrosis).

Step-by-Step Protocol:

  • Treatment: Treat cells with the quinoline compound for 24 to 48 hours.

  • Harvest & Wash: Collect both floating (dead) and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze 10,000 events per sample.

    • Healthy cells: Annexin V negative / PI negative.

    • Early Apoptosis: Annexin V positive / PI negative (Validates mechanism).

    • Late Apoptosis/Necrosis: Annexin V positive / PI positive.

By executing this self-validating triad of experiments, researchers can definitively confirm the mechanism of action of novel quinoline compounds, ensuring that observed phenotypic cytotoxicity is directly driven by the intended kinase inhibition.

References
  • Title: A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Source: PubMed (Anticancer Agents in Medicinal Chemistry) URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities. Source: Arabian Journal of Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate. As a halogenated quinoline derivative, this compound requires meticulous ma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 4-chloro-8-phenylquinoline-3-carboxylate. As a halogenated quinoline derivative, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Critical Risk Assessment

The primary hazards are extrapolated from data on closely related quinoline and 4-chloroquinoline compounds. Quinolines as a class can exhibit significant toxicity.[2] The presence of the chlorine atom classifies this compound as a halogenated organic compound , a critical designation for waste segregation and disposal.[3][4]

Table 1: Inferred Hazard Profile

Hazard Category GHS Classification (Inferred) Potential Effects & Statements Authoritative Source (Analogous Compounds)
Skin Corrosion/Irritation Warning Causes skin irritation (H315).[5] PubChem GHS data for Ethyl 4-chloroquinoline-3-carboxylate.[5]
Serious Eye Damage/Irritation Warning Causes serious eye irritation (H319).[5] PubChem GHS data for Ethyl 4-chloroquinoline-3-carboxylate.[5]
Acute Toxicity (Oral, Dermal) Danger Harmful if swallowed or in contact with skin (H302+H312).[2] SDS for Quinoline.[2]
Germ Cell Mutagenicity Danger Suspected of causing genetic defects (H341).[2] SDS for Quinoline.[2]
Carcinogenicity Danger May cause cancer (H350).[2] SDS for Quinoline.[2]

| Aquatic Hazard (Chronic) | Warning | Toxic to aquatic life with long-lasting effects (H411).[2] | SDS for Quinoline.[2] |

Given this profile, improper disposal, such as drain disposal, is strictly prohibited as it could introduce a persistent and toxic substance into the environment.[3][6] All waste generated must be managed as regulated hazardous chemical waste.[7]

Essential Safety Protocols: PPE and Engineering Controls

To mitigate exposure risks during handling and disposal, the following controls are mandatory, in alignment with OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9]

  • Engineering Controls : All handling of the solid compound and preparation of its waste must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is required to prevent dermal and ocular exposure.[10]

    • Gloves : Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[10]

    • Eye Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[10]

    • Lab Coat : A flame-resistant lab coat must be worn and kept buttoned.

Step-by-Step Disposal Protocol

The cornerstone of proper disposal for this compound is meticulous segregation. Mixing halogenated waste with non-halogenated waste streams results in the entire volume being classified as halogenated, significantly increasing disposal costs and complexity.[3][11]

Step 1: Waste Segregation

From the moment waste is generated, it must be segregated into a dedicated "Halogenated Organic Waste" stream. This applies to the pure compound, solutions, and all contaminated materials.

Step 2: Container Selection and Labeling
  • Container Choice : Use only containers that are in good condition and made of a material compatible with the waste (e.g., the original chemical container, or a designated polyethylene or glass container for liquids).[7][12] The container must have a secure, screw-top lid.

  • Labeling : The waste container must be labeled clearly before the first drop of waste is added.[11] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Ethyl 4-chloro-8-phenylquinoline-3-carboxylate"

    • An indication of the major solvent if it is a liquid waste stream.

    • The relevant hazard pictograms (e.g., irritant, health hazard, environmental hazard).

Step 3: Waste Collection Procedures

A. Solid Waste Collection:

  • Carefully transfer any residual solid Ethyl 4-chloro-8-phenylquinoline-3-carboxylate, contaminated weighing papers, or spatulas used for transfer directly into a clearly labeled, sealable hazardous solid waste container.

  • Avoid generating dust during the transfer process.[13]

  • Used PPE, such as contaminated gloves and wipes, must also be placed in this solid waste container.

B. Liquid Waste Collection:

  • For solutions containing the compound, pour the waste into a dedicated, labeled hazardous liquid waste container designated for halogenated organic solvents.

  • Do not mix this waste stream with non-halogenated waste.[3]

  • Keep the container closed at all times except when adding waste.[7][11] Do not leave a funnel in the opening.

C. Decontamination of Glassware:

  • Rinse contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable solvent, such as acetone or ethanol.

  • This first rinsate is considered hazardous liquid waste and must be collected in the halogenated liquid waste container.[13]

  • Subsequent rinses can be performed as per standard laboratory procedure for cleaning glassware.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Notify others in the immediate area.

  • Evacuate (If Necessary) : For large spills, evacuate the area and contact your institution's emergency response (EH&S) team.[11]

  • Manage Small Spills : For minor spills contained within a fume hood:

    • Ensure proper PPE is worn.

    • Use a chemical spill kit with an absorbent appropriate for organic compounds. Work from the outside of the spill inward.

    • Collect the absorbent material using non-sparking tools.

    • Place all contaminated materials into the designated halogenated solid waste container.[14]

    • Wipe the area with a cloth dampened with a suitable solvent and dispose of the wipe as hazardous solid waste.

Disposal Workflow and Regulatory Compliance

The entire disposal process, from generation to final pickup, is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[15][16] The following workflow ensures compliance.

G start Waste Generated (Ethyl 4-chloro-8-phenylquinoline-3-carboxylate) decision_type What is the waste form? start->decision_type solid Pure Solid Compound Contaminated Weigh Paper Used PPE (Gloves, etc.) decision_type->solid Solid / Contaminated Material liquid Solutions in Solvents Glassware Rinsate decision_type->liquid Liquid container_solid Collect in dedicated 'HALOGENATED SOLID WASTE' container. solid->container_solid container_liquid Collect in dedicated 'HALOGENATED LIQUID WASTE' container. liquid->container_liquid storage Store container in designated Satellite Accumulation Area. Ensure container is closed, labeled, and has secondary containment. container_solid->storage container_liquid->storage pickup Arrange for disposal via Institutional EH&S or licensed waste contractor. storage->pickup

Figure 1. Decision workflow for proper segregation and disposal.

Final Disposal: The ultimate disposal of the collected waste must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7][13] These entities will ensure the waste is transported to a permitted facility for final destruction, typically via high-temperature incineration, which is the standard method for halogenated organic compounds.

References

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved March 7, 2026, from [Link]

  • Ethyl 4-chloroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Gao, W., Li, Z., Xu, Q., & Li, Y. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(68), 38844–38849. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved March 7, 2026, from [Link]

  • Wang, S., et al. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry. [Link]

  • van der Westhuyzen, R., et al. (2018). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 14, 2900–2906. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved March 7, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved March 7, 2026, from [Link]

  • Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]

  • Usman, M., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1433-1442. [Link]

  • Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA. Retrieved March 7, 2026, from [Link]

  • Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Solid Waste Analysis - Halogen Determination in Waste and Recycling. (n.d.). Analytik Jena. Retrieved March 7, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Virginia Tech. Retrieved March 7, 2026, from [Link]

  • Romero, M. A., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved March 7, 2026, from [Link]

  • Abad-Grillo, T., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4293. [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Method 9023: Extractable Organic Halides (EOX) in Solids. (1996, December). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved March 7, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved March 7, 2026, from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved March 7, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved March 7, 2026, from [Link]

Sources

Handling

Comprehensive Safety and Handling Protocol: Ethyl 4-chloro-8-phenylquinoline-3-carboxylate

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a deeply integrated scientific workflow. Handling complex halogenated intermediates like Ethyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a deeply integrated scientific workflow. Handling complex halogenated intermediates like Ethyl 4-chloro-8-phenylquinoline-3-carboxylate requires an understanding of both the molecule's physical behavior and its interaction with biological barriers.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational protocol for the safe handling, weighing, and disposal of this critical building block.

Mechanistic Insights & Hazard Profile

Ethyl 4-chloro-8-phenylquinoline-3-carboxylate (CAS: 31602-10-5) is a highly functionalized quinoline derivative frequently utilized in the synthesis of kinase inhibitors and anti-infective agents[1].

The Causality of Risk: The combination of a chloro-quinoline core, a phenyl ring, and an ethyl ester renders this molecule highly lipophilic. While the dry powder primarily poses a risk of ocular and respiratory irritation (particulate hazard), its lipophilicity becomes a critical danger if the powder deposits on the skin and is subsequently exposed to carrier solvents like DMSO or DMF. The solvent acts as a "Trojan horse," rapidly transporting the solubilized halogenated compound across the lipid bilayer of the skin, potentially leading to systemic exposure.

Table 1: Chemical Identity & Hazard Profile
ParameterDetail
Chemical Name Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
CAS Number 31602-10-5
Molecular Formula C18H14ClNO2
Physical State Solid / Crystalline Powder
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Primary Hazards Particulate inhalation, ocular/dermal irritation

Personal Protective Equipment (PPE) Matrix

According to the2[2], PPE must be selected based on a rigorous hazard assessment. The following matrix details the required PPE and the scientific causality behind each choice.

Table 2: PPE Matrix & Scientific Causality
PPE CategorySpecificationScientific Causality & Justification
Hand Protection Nitrile gloves (≥ 5 mil), double-glovedHalogenated aromatics permeate natural rubber latex rapidly. Nitrile provides a superior barrier against lipophilic organic molecules. Double-gloving ensures barrier integrity during bulk transfer.
Eye Protection ANSI Z87.1 compliant safety gogglesPrevents ocular exposure to micro-particulate aerosols generated during the mechanical agitation of weighing. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant (FR) lab coat with knit cuffsMitigates electrostatic discharge (ESD) which can ignite or scatter fine organic dusts. Knit cuffs prevent accidental wrist exposure.
Respiratory N95/P100 respirator (if outside hood)Protects against STOT SE 3 respiratory irritation from airborne powder. Note: All handling should strictly occur inside a certified fume hood.

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system —each step contains a built-in verification check to ensure the protocol is actively protecting the user, aligning with guidelines from3[3].

Phase 1: Pre-Operation & Environmental Control
  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor or tape a tissue strip to the sash to visually confirm negative pressure before opening the chemical container.

  • Static Mitigation: Wipe down the immediate work surface (balance area) with a damp, lint-free cloth.

    • Causality: Dry environments promote static electricity, causing lipophilic powders to aerosolize or cling to gloves and spatulas, drastically increasing exposure risk.

Phase 2: PPE Donning
  • Hand Protection: Don a pair of standard inner nitrile gloves, followed by a second outer pair of extended-cuff nitrile gloves.

    • Validation: Perform a visual inspection of the outer gloves for micro-tears by stretching the material slightly.

  • Eye/Body Protection: Put on safety goggles and ensure the lab coat is fully buttoned to the neck.

Phase 3: Weighing & Transfer
  • Tool Selection: Use an anti-static weighing boat and a grounded stainless-steel spatula. Strictly avoid plastic spatulas.

  • Transfer Technique: Slowly transfer the powder using a "tap-and-release" method rather than pouring.

    • Causality: Rapid pouring displaces air, generating a micro-particulate cloud that can bypass standard fume hood containment via eddy currents.

  • Solubilization: Immediately dissolve the weighed compound in the target solvent (e.g., DMF, DMSO) while still inside the hood. Cap the reaction vial tightly.

    • Validation: Inspect the vial threads; ensure no residual powder remains before capping to prevent external contamination.

Phase 4: Decontamination
  • Surface Cleaning: Wipe the balance and surrounding area with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a dry wipe.

  • Doffing: Remove the outer gloves inside the fume hood by turning them inside out, and dispose of them in a designated hazardous waste bin.

Spill Response & Disposal Plan

In the event of a localized spill (< 50 grams) inside the fume hood, execute the following containment and disposal plan:

  • Containment: Do NOT sweep the dry powder. Immediately cover the spill with a damp paper towel or inert absorbent pad to suppress aerosolization.

  • Collection: Carefully scoop the damp mass using a non-sparking tool into a wide-mouth hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a standard laboratory detergent solution to break down the compound, followed by a 70% isopropanol wipe to remove any remaining lipophilic residues.

  • Waste Segregation: Label the container clearly as "Halogenated Organic Waste - Solid". Do not mix this with aqueous or non-halogenated waste streams, as halogenated compounds require specific high-temperature incineration protocols.

Exposure Control Visualization

The following diagram maps the logical decision tree for exposure control and spill management when handling this compound.

G Start Storage (Inert Atmosphere) Hood Transfer to Chemical Fume Hood Start->Hood PPE Don PPE (Nitrile, Goggles, Coat) Hood->PPE Weigh Weighing & Solubilization PPE->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination Protocol Spill->Decon Yes Proceed Proceed to Synthesis Spill->Proceed No Decon->Proceed

Caption: Logical workflow for the safe handling and exposure control of halogenated quinoline derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory , "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Center for Biotechnology Information (NCBI). Available at:[Link]

  • National Institutes of Health (NIH) / PMC , "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection", ncbi.nlm.nih.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
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Reactant of Route 2
Ethyl 4-chloro-8-phenylquinoline-3-carboxylate
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